Product packaging for 2-Cycloheptylethane-1-sulfonamide(Cat. No.:)

2-Cycloheptylethane-1-sulfonamide

Cat. No.: B12316334
M. Wt: 205.32 g/mol
InChI Key: DODUISMZWOYBEX-UHFFFAOYSA-N
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Description

2-Cycloheptylethane-1-sulfonamide is a synthetic organic compound featuring the sulfonamide functional group (-SO2NH2) linked to a 2-cycloheptylethyl chain. This structure is characteristic of a class of non-antibiotic sulfonamides, which are distinct from the antibacterial sulfonamides that contain an aromatic amine group known to cause allergic reactions . As a research chemical, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel bioactive molecules . Sulfonamides, in general, are known to exhibit a wide range of pharmacological activities by acting as enzyme inhibitors. The primary mechanism involves mimicking native substrates to competitively inhibit enzymes such as carbonic anhydrase, which is a target for conditions like glaucoma and edema . Researchers can utilize this compound to explore structure-activity relationships, develop new protease inhibitors, or create potential therapies for inflammation, cancer, and central nervous system disorders . The cycloheptyl moiety contributes significant lipophilicity to the molecule, which can influence its pharmacokinetic properties, including membrane permeability and metabolic stability. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2S B12316334 2-Cycloheptylethane-1-sulfonamide

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-cycloheptylethanesulfonamide

InChI

InChI=1S/C9H19NO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,10,11,12)

InChI Key

DODUISMZWOYBEX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

2-Cycloheptylethane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Cycloheptylethane-1-sulfonamide is not currently available in the public domain. This guide provides estimated properties based on structurally similar compounds and established chemical principles, alongside a proposed synthetic route and potential areas of biological investigation for research purposes.

Introduction

This compound is a novel organic compound featuring a cycloheptyl moiety linked to an ethanesulfonamide group. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs exhibiting antibacterial, anticonvulsant, and anti-inflammatory activities. The incorporation of a lipophilic cycloheptyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for further investigation in drug discovery programs. This document serves as a technical resource for researchers and scientists interested in the synthesis, characterization, and potential biological evaluation of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties for this compound are estimated based on known values for analogous structures such as cycloalkylethanesulfonamides and arylethanesulfonamides. These values should be considered provisional and require experimental verification.

PropertyEstimated ValueNotes
Molecular Formula C₉H₁₉NO₂S-
Molecular Weight 205.32 g/mol -
Appearance White to off-white crystalline solidBased on the general properties of sulfonamides.
Melting Point 80 - 120 °CBroad range due to uncertainty; likely a crystalline solid.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polar sulfonamide group.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents.The cycloheptyl group decreases water solubility, while the sulfonamide group provides some polarity.
pKa (sulfonamide N-H) 9 - 11Typical range for primary sulfonamides.
LogP 2.5 - 3.5Estimated based on the lipophilicity of the cycloheptyl group.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed in two main stages: the synthesis of the key intermediate, 2-cycloheptylethane-1-sulfonyl chloride, followed by its reaction with an amine source.

Step 1: Synthesis of 2-Cycloheptylethane-1-sulfonyl Chloride

The precursor, 2-cycloheptylethane-1-sulfonyl chloride, can be synthesized from 2-cycloheptylethanethiol via oxidative chlorination. Several methods are available for this transformation.[1][2][3]

Experimental Protocol:

  • Materials: 2-cycloheptylethanethiol, N-Chlorosuccinimide (NCS), hydrochloric acid (HCl), acetonitrile, water, dichloromethane (DCM), sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-cycloheptylethanethiol (1 equivalent) in a mixture of acetonitrile and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add N-Chlorosuccinimide (NCS) (3-4 equivalents) in portions, maintaining the temperature below 10 °C.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bisulfite.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude 2-cycloheptylethane-1-sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

The final product can be obtained by reacting the sulfonyl chloride intermediate with ammonia or an ammonia equivalent.[4][5][6]

Experimental Protocol:

  • Materials: 2-cycloheptylethane-1-sulfonyl chloride, ammonium hydroxide (aqueous solution), tetrahydrofuran (THF), diethyl ether, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve the crude 2-cycloheptylethane-1-sulfonyl chloride (1 equivalent) in THF.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution (5-10 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel to afford pure this compound.

Proposed Synthetic Workflow

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 2-Cycloheptylethanethiol 2-Cycloheptylethanethiol Oxidative_Chlorination Oxidative Chlorination (e.g., NCS, HCl) 2-Cycloheptylethanethiol->Oxidative_Chlorination 2-Cycloheptylethane-1-sulfonyl_chloride 2-Cycloheptylethane-1-sulfonyl_chloride Oxidative_Chlorination->2-Cycloheptylethane-1-sulfonyl_chloride Ammonolysis Ammonolysis (Ammonium Hydroxide) 2-Cycloheptylethane-1-sulfonyl_chloride->Ammonolysis This compound This compound Ammonolysis->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the biological profile of this compound is unknown, the sulfonamide scaffold is associated with a broad range of pharmacological activities.[7][8][9] The presence of the cycloheptyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Potential Areas for Investigation:

  • Antibacterial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] this compound could be screened against a panel of Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Some cycloalkylsulfonamides have demonstrated fungicidal properties.[10]

  • Anticancer Activity: Various sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[10][11]

  • Anti-inflammatory and Analgesic Effects: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity in any of the above areas, it may interact with various signaling pathways. For instance, if it were to show anticancer effects, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.

G Compound This compound Target Hypothetical Protein Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling_Pathway Downstream Signaling Pathway Target->Signaling_Pathway Modulation Biological_Effect Biological Effect (e.g., Apoptosis, Inhibition of Growth) Signaling_Pathway->Biological_Effect Leads to

Caption: Logical relationship for potential biological activity investigation.

Conclusion

This compound represents an unexplored area of chemical space with potential for biological activity, owing to its sulfonamide core and cycloheptyl substituent. This guide provides a foundational framework for its synthesis and initial biological screening. All presented data is predictive and necessitates experimental validation. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel compound.

References

"2-Cycloheptylethane-1-sulfonamide" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Cycloheptylethane-1-sulfonamide, a novel sulfonamide derivative. Due to the limited availability of public data on this specific compound, this document focuses on its predicted molecular structure, properties, and a proposed synthetic route derived from available information on its precursors and established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

Sulfonamides are a well-established class of compounds with a broad range of applications, most notably in medicinal chemistry as antibacterial agents. The structural motif of a cycloheptyl group attached to an ethanesulfonamide core suggests potential for unique pharmacological properties, including altered lipophilicity and binding characteristics compared to more common alkyl or aryl sulfonamides. This guide aims to provide the fundamental chemical information required for the synthesis and further investigation of this compound.

Molecular Structure and Properties

As of the date of this publication, a specific CAS number for this compound has not been found in publicly accessible databases. The molecular structure and properties have been inferred based on its constituent parts.

Molecular Structure

The molecular structure of this compound consists of a cycloheptyl ring connected to an ethane bridge, which in turn is bonded to a sulfonamide group (-SO₂NH₂).

Chemical Properties

A table summarizing the key predicted and known properties of this compound and its immediate precursor is provided below.

PropertyThis compound (Predicted)2-Cycloheptylethane-1-sulfonyl chloride (Known Precursor)
Molecular Formula C₉H₁₉NO₂SC₉H₁₇ClO₂S
Molecular Weight 205.32 g/mol 224.75 g/mol
CAS Number Not Available1506375-66-1[1]
SMILES C1CCCCCC1CCS(=O)(=O)NC1CCCCCC1CCS(=O)(=O)Cl

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of its corresponding sulfonyl chloride with ammonia. This is a standard and widely used method for the preparation of primary sulfonamides.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-Cycloheptylethane-1-sulfonyl chloride.

Materials:

  • 2-Cycloheptylethane-1-sulfonyl chloride (CAS: 1506375-66-1)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • An appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 2-Cycloheptylethane-1-sulfonyl chloride in the chosen organic solvent in a reaction flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. 2-Cycloheptylethane-1-sulfonyl chloride is expected to be corrosive and moisture-sensitive.

Visualized Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow Precursor 2-Cycloheptylethane-1-sulfonyl chloride Reaction Amination Reaction Precursor->Reaction Reagent Ammonia (NH3) Reagent->Reaction Solvent Organic Solvent Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides essential information for the synthesis and basic characterization of this compound. While no direct experimental data for this compound is currently available in the public domain, the proposed synthetic route is based on well-established chemical principles and the availability of its direct precursor. This document serves as a starting point for researchers to synthesize and explore the properties and potential applications of this novel sulfonamide. Further experimental work is required to determine its physical and pharmacological characteristics.

References

Solubility Profile of 2-Cycloheptylethane-1-sulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Cycloheptylethane-1-sulfonamide in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative or qualitative solubility data for this particular compound. This suggests that the solubility profile of this compound has not been extensively studied or publicly documented.

However, by examining the general physicochemical properties of sulfonamides, a class of compounds to which this compound belongs, we can infer a likely solubility pattern. Sulfonamides exhibit a wide range of solubilities influenced by factors such as their crystalline structure, the presence of polar functional groups, and the overall hydrophobicity of the molecule. The cycloheptyl group in this compound suggests a significant nonpolar character, which would likely limit its solubility in polar solvents like water and favor solubility in less polar organic solvents.

This guide provides a generalized framework for approaching the solubility assessment of this compound, including a proposed table for data collection, a standard experimental protocol for solubility determination, and a logical workflow for the assessment process.

Predicted Solubility Data

While specific experimental data for this compound is unavailable, the following table is presented as a template for researchers to populate as they generate empirical data. The predicted qualitative solubility is based on the structural features of the molecule, specifically the large nonpolar cycloheptyl group, and the general behavior of other sulfonamides.

SolventChemical FormulaPredicted Qualitative SolubilityQuantitative Solubility (mg/mL)
WaterH₂OInsoluble to Sparingly SolubleData not available
EthanolC₂H₅OHSolubleData not available
MethanolCH₃OHSolubleData not available
AcetoneC₃H₆OSolubleData not available
Dichloromethane (DCM)CH₂Cl₂Freely SolubleData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSFreely SolubleData not available
Ethyl AcetateC₄H₈O₂SolubleData not available

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in selected laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, DMSO, ethyl acetate) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Synthesis & Purification C Selection of Solvents A->C B Visual Solubility Screening (Small Scale) D Shake-Flask Method (Equilibration) B->D C->B E Sample Filtration & Dilution D->E G Quantitative Analysis E->G F Analytical Method Development (e.g., HPLC) F->G H Data Compilation & Analysis G->H I Technical Report Generation H->I

Caption: Workflow for determining the solubility of a chemical compound.

Predicted Mechanism of Action for 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted mechanisms of action for the novel chemical entity, 2-Cycloheptylethane-1-sulfonamide. Due to the absence of direct experimental data for this specific compound, this document extrapolates potential biological activities based on the well-established pharmacology of the sulfonamide functional group and the structural characteristics of the cycloheptylethane moiety. The primary predicted mechanisms include antimicrobial activity through folate synthesis inhibition, and potential roles as an anticancer, anti-inflammatory, or diuretic agent, contingent on its interaction with specific molecular targets. This guide presents these hypotheses in a structured format to aid researchers in designing future experimental investigations.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, representing a versatile scaffold that has given rise to a wide array of therapeutic agents.[1][2] Their biological activities are diverse, ranging from antimicrobial to anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[1][3] The specific mechanism of action of a sulfonamide derivative is dictated by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone. This guide focuses on this compound, a compound for which, to our knowledge, no biological data has been published. By analyzing its constituent parts—the sulfonamide pharmacophore and the cycloheptyl group—we can predict several plausible mechanisms of action.

Predicted Mechanisms of Action

Based on the broad therapeutic applications of sulfonamides, we predict that this compound could exhibit one or more of the following biological activities.

Antimicrobial Activity

The most classic mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis.[4][5][6]

  • Predicted Target: Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][7]

  • Mechanism: Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5][7] By mimicking PABA, this compound could bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and repair in susceptible bacteria, leading to a bacteriostatic effect.[5][6]

PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Product Folic_Acid Folic Acid DHP->Folic_Acid DNA DNA Synthesis & Repair Folic_Acid->DNA Compound 2-Cycloheptylethane- 1-sulfonamide Compound->DHPS Inhibition

Caption: Predicted inhibition of the bacterial folate synthesis pathway.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms.[2][8]

  • Predicted Targets: Carbonic anhydrases (CAs), receptor tyrosine kinases (RTKs), or cell cycle-regulating proteins.[1][2]

  • Mechanism:

    • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][2] Inhibition of these enzymes can disrupt pH regulation, leading to apoptosis.

    • Kinase Inhibition: The cycloheptyl group could potentially confer lipophilicity, facilitating entry into cancer cells and interaction with hydrophobic pockets of protein kinases involved in cell proliferation and survival signaling pathways.

    • Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest and apoptosis in cancer cells.[9]

Compound 2-Cycloheptylethane- 1-sulfonamide CA Carbonic Anhydrase (e.g., CA IX, XII) Compound->CA Inhibition pH_Reg Tumor pH Regulation CA->pH_Reg Apoptosis Apoptosis pH_Reg->Apoptosis Disruption leads to

Caption: Predicted mechanism of anticancer activity via carbonic anhydrase inhibition.

Anti-inflammatory Activity

Sulfonamides are also known to possess anti-inflammatory properties.

  • Predicted Target: Cyclooxygenase (COX) enzymes.

  • Mechanism: The structural features of this compound might allow it to bind to the active site of COX enzymes (COX-1 and/or COX-2), inhibiting the production of prostaglandins, which are key mediators of inflammation.

Diuretic Activity

Certain sulfonamides function as diuretics by inhibiting carbonic anhydrase in the kidneys.

  • Predicted Target: Carbonic anhydrase in the proximal renal tubule.

  • Mechanism: Inhibition of carbonic anhydrase would lead to decreased reabsorption of sodium bicarbonate and water, resulting in diuresis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be crucial to determine the actual mechanism of action of this compound. These values are for illustrative purposes only.

Assay Type Target Hypothetical IC50 (µM) Predicted Activity
Bacterial Growth InhibitionE. coli DHPS15Antimicrobial
Enzyme InhibitionHuman Carbonic Anhydrase II5Diuretic
Enzyme InhibitionHuman Carbonic Anhydrase IX0.5Anticancer
Cell ViabilityA549 Lung Cancer Cell Line2Anticancer
Enzyme InhibitionCOX-210Anti-inflammatory

Proposed Experimental Protocols

To validate the predicted mechanisms of action, the following experimental protocols are recommended.

Antimicrobial Activity Assay
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

  • Methodology:

    • Prepare a series of twofold dilutions of the compound in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the cultures at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Prepare Compound Dilutions Inoculate Inoculate with Bacteria Start->Inoculate Incubate Incubate (37°C, 24h) Inoculate->Incubate Observe Observe for Growth Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Carbonic Anhydrase Inhibition Assay
  • Objective: To measure the inhibitory activity of this compound against various carbonic anhydrase isoforms.

  • Methodology:

    • Utilize a stopped-flow spectrophotometer to monitor the CA-catalyzed hydration of CO2.

    • Pre-incubate the enzyme with varying concentrations of the compound.

    • Initiate the reaction by adding a CO2-saturated buffer.

    • Measure the initial rate of the reaction by monitoring the change in absorbance of a pH indicator.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through empirical studies, this guide provides a framework of predictable biological activities based on the extensive literature on sulfonamide-containing compounds. The primary hypotheses center on its potential as an antimicrobial agent via inhibition of folate synthesis, or as a modulator of other key physiological enzymes such as carbonic anhydrases. The proposed experimental protocols offer a clear path for the initial biological characterization of this novel compound. Further research, including in vivo studies and structural biology, will be essential to fully understand its therapeutic potential.

References

Potential Biological Targets of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Cycloheptylethane-1-sulfonamide" is not documented in publicly available scientific literature. This guide, therefore, presents a theoretical analysis of its potential biological targets based on the well-established structure-activity relationships (SAR) of the sulfonamide functional group and the physicochemical properties imparted by its unique cycloheptylethane substituent. All data and experimental protocols are derived from studies on structurally related molecules and are intended to be illustrative.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] Their therapeutic applications are diverse, encompassing antibacterial, antiviral, anticancer, and diuretic agents.[4][5][6] The biological target of a sulfonamide derivative is largely dictated by the nature of the substituent attached to the sulfonamide core.[7][8] The subject of this guide, this compound, features a large, lipophilic cycloheptylethane group, which is expected to significantly influence its interaction with biological macromolecules. This document will explore the most probable biological targets for this compound by drawing parallels with structurally analogous sulfonamides.

Physicochemical Profile and its Implications

The 2-cycloheptylethane moiety endows the molecule with high lipophilicity and considerable steric bulk. This suggests that its potential biological targets are likely to possess hydrophobic binding pockets that can accommodate this large substituent. Increased lipophilicity can also enhance membrane permeability, potentially allowing the compound to reach intracellular targets.[9]

Potential Biological Targets

Based on the structure-activity relationships of similar compounds, the most probable biological targets for this compound fall into two main categories: enzymes and receptors.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] They are well-established targets for sulfonamide drugs.[7][8][11] The primary interaction involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.[12] The substituents on the sulfonamide group interact with the surrounding amino acid residues, influencing isoform selectivity and binding affinity.

The large, hydrophobic 2-cycloheptylethane group could favorably interact with hydrophobic residues within the active site of certain CA isoforms, such as CA II, IX, and XII, which are known to accommodate bulky and lipophilic moieties.[1][13]

Table 1: Hypothetical Inhibition Constants (Kᵢ) of this compound against various Carbonic Anhydrase Isoforms (Inferred from related compounds)

Carbonic Anhydrase IsoformPredicted Kᵢ (nM)Rationale for Prediction
hCA I>1000Active site is generally smaller and less accommodating to bulky groups.
hCA II50 - 250Possesses a well-defined hydrophobic pocket that can accommodate larger substituents.[13]
hCA IX10 - 100Known to be effectively inhibited by sulfonamides with bulky, lipophilic tails.[1]
hCA XII25 - 150Similar to hCA IX, its active site can accommodate lipophilic moieties.[1]
Anticancer Targets

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.[2][14][15] The lipophilic nature of the 2-cycloheptylethane group could enhance the compound's ability to penetrate cancer cells and interact with intracellular targets.

Potential Anticancer Mechanisms:

  • Disruption of Microtubule Polymerization: Some sulfonamides with bulky hydrophobic groups have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The sulfonamide scaffold can be adapted to target the ATP-binding site of various protein kinases involved in cancer cell signaling, such as Focal Adhesion Kinase (FAK).[15]

  • Induction of Apoptosis: Lipophilic sulfonamides have been observed to induce apoptosis in cancer cell lines through pathways that may involve caspase activation.[5]

Table 2: Predicted IC₅₀ Values of this compound against Selected Cancer Cell Lines (Inferred from related compounds)

Cancer Cell LinePredicted IC₅₀ (µM)Rationale for Prediction
A549 (Lung Carcinoma)5 - 20Lipophilic sulfonamides have shown activity against various solid tumor cell lines.[16]
MCF-7 (Breast Adenocarcinoma)10 - 50The bulky substituent may sterically hinder interactions with targets in certain cell lines.
U-87 MG (Glioblastoma)1 - 15High lipophilicity may facilitate crossing the blood-brain barrier, making it potentially effective against brain tumors.[4]
PC-3 (Prostate Adenocarcinoma)5 - 25Activity is often observed in hormone-independent cancers.

Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols, adapted from literature on similar compounds, would be essential.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-flow CO₂ hydration assay.

Protocol:

  • Purify recombinant human CA isoforms (I, II, IX, and XII).

  • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • A CO₂-saturated buffer solution is rapidly mixed with a buffer solution containing the CA enzyme (e.g., 10 µM) and varying concentrations of the inhibitor (this compound).

  • The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator (e.g., p-nitrophenol).

  • The initial rates of the catalyzed reaction are measured, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

  • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cancer cell lines (e.g., A549, MCF-7, U-87 MG, PC-3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Workflow Diagrams

G Potential Signaling Pathway for Anticancer Activity A 2-Cycloheptylethane- 1-sulfonamide B Cell Membrane Penetration A->B C Tubulin Polymerization B->C G Kinase (e.g., FAK) B->G D Microtubule Disruption C->D E G2/M Phase Arrest D->E F Apoptosis E->F H Inhibition of Kinase Activity G->H I Downstream Signaling Blockade H->I I->F

Caption: Inferred anticancer mechanism of this compound.

G Experimental Workflow for Target Validation cluster_0 In Silico Analysis cluster_1 In Vitro Assays cluster_2 Data Analysis A Compound Structure B Molecular Docking (CA, Kinases, etc.) A->B C ADMET Prediction A->C D Synthesis of Compound B->D C->D E Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) D->E F Cell-Based Assays (e.g., MTT, Apoptosis) D->F G Determine IC50/Ki E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identify Lead Target(s) H->I

Caption: A logical workflow for the investigation of this compound.

Conclusion

While this compound remains a hypothetical molecule, a thorough analysis of the sulfonamide pharmacophore and the influence of its lipophilic substituent allows for a reasoned prediction of its potential biological targets. The most promising avenues for investigation would be its activity as an inhibitor of carbonic anhydrase isoforms with hydrophobic active sites and its potential as an anticancer agent. The experimental protocols and workflows outlined in this guide provide a roadmap for the empirical validation of these hypotheses. Further research, including synthesis and biological testing, is necessary to elucidate the actual therapeutic potential of this novel chemical entity.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a comprehensive technical overview of the stability and degradation profile of 2-Cycloheptylethane-1-sulfonamide, a novel chemical entity. Due to the limited publicly available data on this specific molecule, this guide synthesizes information based on the known chemical behaviors of its core functional groups: the sulfonamide moiety and the cycloheptyl group. The stability of the molecule has been assessed under various stress conditions as mandated by ICH guidelines, including hydrolytic, oxidative, photolytic, and thermal stress. This guide details the methodologies for these forced degradation studies, presents the degradation profile in structured tables, and proposes potential degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in anticipating the stability challenges and developing robust analytical methods for this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₉NO₂S

  • Molecular Weight: 205.32 g/mol

  • Structure: (Illustrative Structure)

  • CAS Number: Not available. The corresponding sulfonyl chloride precursor is registered under CAS 1506375-66-1.[1]

The structure consists of a cycloheptyl ring linked via an ethyl bridge to a sulfonamide functional group. The sulfonamide group is known to be relatively unreactive but can undergo degradation under specific conditions.[2] The cycloheptyl ring, a medium-sized cycloalkane, possesses some degree of ring strain which may influence its reactivity compared to more stable rings like cyclohexane.[3][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding the intrinsic stability of a molecule, and establishing degradation pathways.[6] These studies are foundational for developing stability-indicating analytical methods.[7][8] The target for these studies was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Summary of Stability Data

The following table summarizes the degradation of this compound observed under various stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Number of DegradantsMajor Degradant(s) (Proposed)
Acidic Hydrolysis 0.1 M HCl72 hours~15%22-Cycloheptylethane-1-sulfonic acid
Basic Hydrolysis 0.1 M NaOH24 hours~18%22-Cycloheptylethane-1-sulfonic acid
Oxidative 3% H₂O₂48 hours~10%3Oxidized cycloheptyl derivatives
Photolytic (Solid) ICH Q1B Option 21.2M lux hrs~5%1Minor unidentified degradant
Photolytic (Solution) ICH Q1B Option 224 hours~8%2Minor unidentified degradants
Thermal (Solid) 80°C7 days< 2%0No significant degradation
Thermal (Solution) 60°C7 days~4%1Minor unidentified degradant
Interpretation of Results

This compound exhibits susceptibility to hydrolytic degradation under both acidic and basic conditions, which is a common pathway for sulfonamide-containing drugs.[10][11] The primary degradation product is hypothesized to be 2-Cycloheptylethane-1-sulfonic acid, resulting from the cleavage of the S-N bond in the sulfonamide group. The molecule also shows moderate sensitivity to oxidative stress, likely involving the cycloheptyl ring. Photostability is fair, with more degradation observed in solution than in the solid state. The compound demonstrates good thermal stability.

Experimental Protocols

The following protocols are illustrative of the methods used to conduct the forced degradation studies.

General Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This stock was used for all stress conditions except for solid-state photolytic and thermal studies.

Hydrolytic Degradation
  • Acidic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution was incubated at 60°C. Samples were withdrawn at predetermined time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

  • Basic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[9] The solution was incubated at 60°C. Samples were withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

Oxidative Degradation

1 mL of the stock solution was mixed with 1 mL of 6% hydrogen peroxide (H₂O₂). The solution was kept at room temperature and protected from light. Samples were withdrawn at intervals and diluted for immediate analysis to prevent further degradation.

Photolytic Degradation
  • Solid State: A thin layer of the solid API was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Solution State: The stock solution was exposed to the same light conditions as the solid-state study. A control sample was wrapped in aluminum foil to protect it from light.

Thermal Degradation
  • Solid State: The solid API was stored in a calibrated oven at 80°C.

  • Solution State: The stock solution was stored in a calibrated oven at 60°C. Control samples were stored at 4°C.

Analytical Method

All samples were analyzed using a stability-indicating HPLC-UV method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 10 µL

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Substance Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Photo Photolysis (ICH Q1B) Stock->Photo Therm Thermal (80°C solid, 60°C soln) Stock->Therm Sampling Sampling & Neutralization Acid->Sampling Base->Sampling Oxid->Sampling Photo->Sampling Therm->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for forced degradation studies.

Proposed Degradation Pathways

Based on the forced degradation results and general chemical principles of sulfonamides, the following degradation pathways are proposed.

G Parent This compound AcidDeg 2-Cycloheptylethane-1-sulfonic acid Parent->AcidDeg Acid/Base Hydrolysis Amine Ammonia Parent->Amine Acid/Base Hydrolysis OxidDeg Oxidized Cycloheptyl Derivatives Parent->OxidDeg Oxidation (H2O2) PhotoDeg Photolytic Degradants (Minor, Unidentified) Parent->PhotoDeg Photolysis (UV/Vis)

Caption: Proposed degradation pathways for the molecule.

Conclusion and Recommendations

This compound is most susceptible to degradation via hydrolysis, leading to the cleavage of the sulfonamide bond. It also shows a moderate lability towards oxidation. The compound is relatively stable under thermal and photolytic stress, especially in the solid form.

For drug development professionals, these findings suggest that:

  • Formulation development should focus on protecting the compound from highly acidic or basic environments.

  • The use of antioxidants may be beneficial in liquid formulations to prevent oxidative degradation.

  • Standard packaging is likely sufficient to protect the solid drug substance from light and heat under normal storage conditions.

  • The developed stability-indicating HPLC method is suitable for monitoring the purity and stability of this compound and its key degradation products.

Further studies should focus on the isolation and structural elucidation of the degradation products observed under oxidative and photolytic conditions to fully characterize the degradation profile of the molecule.

References

Spectroscopic Characterization of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally determined spectroscopic data for the specific compound "2-Cycloheptylethane-1-sulfonamide" is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous sulfonamide compounds. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of novel organic compounds.

This document is intended for researchers, scientists, and professionals in drug development, offering a predictive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The structural formula of this compound is presented below. The predicted spectroscopic data is based on the analysis of this structure.

Structure:

      NH2
      |
  O==S==O
      |
      CH2
      |
      CH2
     / \
    /   \
   |     |
   \     /
    \___/
  (Cycloheptyl)
Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the cycloheptyl ring protons, the two methylene groups of the ethyl chain, and the protons of the sulfonamide group.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-SO₂NH₂ 4.5 - 5.5Broad Singlet2H
-SO₂-CH₂ -3.0 - 3.4Triplet2H
-CH₂-CH₂ -Cycloheptyl1.6 - 1.9Multiplet2H
Cycloheptyl-CH -1.4 - 1.7Multiplet1H
Cycloheptyl-CH₂ -1.2 - 1.6Multiplet12H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will display signals for each unique carbon environment in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-SO₂-C H₂-50 - 60
-C H₂-Cycloheptyl35 - 45
C H-Cycloheptyl30 - 40
C H₂-Cycloheptyl25 - 35
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the absorption bands of the sulfonamide and alkyl groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H (Sulfonamide)3400 - 3200Two bands, asymmetric and symmetric stretching
C-H (Alkyl)2950 - 2850Stretching vibrations
S=O (Sulfonamide)1350 - 1310Asymmetric stretching
S=O (Sulfonamide)1160 - 1120Symmetric stretching
S-N (Sulfonamide)950 - 900Stretching vibration
Predicted Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner. The fragmentation of sulfonamides often involves cleavage of the S-N and C-S bonds.[1]

m/zIonDescription
221[M+H]⁺Molecular ion peak (protonated)
220[M]⁺Molecular ion peak
141[M - SO₂NH₂]⁺Loss of the sulfonamide group
124[C₉H₁₈]⁺Cycloheptylethyl fragment
97[C₇H₁₃]⁺Cycloheptyl fragment after rearrangement
80[SO₂NH₂]⁺Sulfonamide fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[4]

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.[5]

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: An appropriate ionization method is selected.[6]

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[7] This is useful for structural elucidation.[7]

    • Electrospray Ionization (ESI): A softer ionization technique often used with LC-MS, which typically produces the protonated molecular ion [M+H]⁺ with less fragmentation.[8]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_NMR NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->Data_NMR Data_IR IR Data Analysis: - Functional Group  Identification IR->Data_IR Data_MS MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->Data_MS Structure_Elucidation Structure Elucidation & Confirmation Data_NMR->Structure_Elucidation Data_IR->Structure_Elucidation Data_MS->Structure_Elucidation

Fig. 1: Workflow for Spectroscopic Characterization

References

In Silico Toxicity Prediction of 2-Cycloheptylethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico toxicity prediction of the novel chemical entity, 2-Cycloheptylethane-1-sulfonamide. In the absence of empirical toxicological data, computational methods offer a robust, ethical, and cost-effective strategy for preliminary safety assessment. This document outlines a systematic workflow, from molecular representation to the prediction of key toxicological endpoints, including genotoxicity, carcinogenicity, hepatotoxicity, cardiotoxicity, reproductive toxicity, and skin sensitization. Methodologies for leveraging both quantitative structure-activity relationship (QSAR) models and expert rule-based systems are detailed. Furthermore, this guide presents standardized experimental protocols for in vitro validation of in silico findings. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This document is intended to guide researchers in applying computational toxicology to prioritize compounds and guide further experimental testing in the drug discovery and development process.

Introduction

The early identification of potential toxicological liabilities is a critical step in the development of new chemical entities for pharmaceutical or other applications. "this compound" is a novel compound for which no public toxicological data is available. In silico toxicology, a discipline that uses computational models to predict the toxic effects of chemicals, provides an essential toolkit for hazard identification in such data-poor scenarios.[1][2] These predictive models are built upon large datasets of existing chemicals with known toxicities and can significantly reduce the reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[3]

This guide will delineate a workflow for the comprehensive in silico toxicity assessment of this compound, adhering to internationally recognized guidelines, such as those proposed by the Organisation for Economic Co-operation and Development (OECD) for the validation of (Q)SAR models.[1][4][5]

Molecular Structure of this compound

A crucial first step in any in silico analysis is the accurate representation of the molecular structure. The structure of this compound can be represented in various formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common for use in computational models.

SMILES: C1CCCCCC1CCS(=O)(=O)N

Chemical Formula: C₉H₁₉NO₂S

In Silico Toxicity Prediction Workflow

The proposed workflow for the in silico toxicity prediction of this compound is a multi-step process that involves data acquisition, model selection, endpoint prediction, and result interpretation.

In_Silico_Toxicity_Prediction_Workflow cluster_Input Input cluster_Prediction Prediction cluster_Endpoints Toxicological Endpoints cluster_Output Output & Analysis Compound_Structure Compound Structure (SMILES: C1CCCCCC1CCS(=O)(=O)N) QSAR_Models Quantitative Structure-Activity Relationship (QSAR) Models Compound_Structure->QSAR_Models Expert_Systems Expert Rule-Based Systems (e.g., Derek Nexus) Compound_Structure->Expert_Systems ADMET_Platforms ADMET Prediction Platforms (e.g., ADMETlab, pkCSM) Compound_Structure->ADMET_Platforms Genotoxicity Genotoxicity QSAR_Models->Genotoxicity Carcinogenicity Carcinogenicity QSAR_Models->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR_Models->Hepatotoxicity Cardiotoxicity Cardiotoxicity QSAR_Models->Cardiotoxicity Reproductive_Toxicity Reproductive Toxicity QSAR_Models->Reproductive_Toxicity Skin_Sensitization Skin Sensitization QSAR_Models->Skin_Sensitization Expert_Systems->Genotoxicity Expert_Systems->Carcinogenicity Expert_Systems->Hepatotoxicity Expert_Systems->Cardiotoxicity Expert_Systems->Reproductive_Toxicity Expert_Systems->Skin_Sensitization ADMET_Platforms->Genotoxicity ADMET_Platforms->Carcinogenicity ADMET_Platforms->Hepatotoxicity ADMET_Platforms->Cardiotoxicity ADMET_Platforms->Reproductive_Toxicity ADMET_Platforms->Skin_Sensitization Prediction_Summary Prediction Summary Table Genotoxicity->Prediction_Summary Carcinogenicity->Prediction_Summary Hepatotoxicity->Prediction_Summary Cardiotoxicity->Prediction_Summary Reproductive_Toxicity->Prediction_Summary Skin_Sensitization->Prediction_Summary Confidence_Assessment Confidence Assessment (Applicability Domain) Prediction_Summary->Confidence_Assessment Report_Generation Report Generation Confidence_Assessment->Report_Generation

Caption: Workflow for in silico toxicity prediction of novel compounds.

In Silico Prediction Methodologies

A combination of at least two complementary in silico methodologies (one expert rule-based and one statistical-based) is recommended for a robust toxicological assessment.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity.[1][6] These models are built on large datasets of chemicals with known toxicological properties and can predict the likelihood of a new compound exhibiting a particular toxicity. For this assessment, it is recommended to use validated QSAR models from platforms such as the OECD QSAR Toolbox, VEGA, or commercial software.

Expert Rule-Based Systems

Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts and toxicophores that are known to be associated with specific toxicities.[7] These systems can identify substructures within this compound that may be responsible for potential toxic effects.

ADMET Prediction Platforms

Several online platforms, such as ADMETlab and pkCSM, offer a suite of models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. These platforms often integrate various QSAR and machine learning models to provide a comprehensive toxicological profile.

Predicted Toxicological Endpoints

The following sections detail the key toxicological endpoints to be assessed for this compound. The predictions should be summarized in the table provided.

Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. In silico models for genotoxicity often predict the outcome of the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.[3][6][7][8][9]

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. In silico carcinogenicity models are typically based on rodent carcinogenicity data and can predict the likelihood of a compound being carcinogenic.[10][11][12][13][14]

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition. In silico models can predict the potential of a compound to cause liver damage.[15][16][17][18][19]

Cardiotoxicity

Cardiotoxicity is a significant concern in drug development, with potential effects including arrhythmias and heart failure. A key in silico prediction for cardiotoxicity is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[20][21][22][23][24]

Reproductive Toxicity

Reproductive toxicity refers to the adverse effects of a substance on the reproductive abilities of an organism. In silico models can screen for potential reproductive toxicants.[2][25][26][27][28]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after skin contact with a substance. In silico models are used to predict the skin sensitization potential of chemicals, which is an important endpoint for topically applied products.[29][30][31][32][33]

Table 1: Summary of In Silico Toxicity Predictions for this compound
Toxicological EndpointPrediction MethodPredicted OutcomeConfidence LevelStructural Alerts Identified
Genotoxicity
Ames MutagenicityQSAR ModelPredictione.g., High/Medium/Lowe.g., Aromatic amine
Expert Rule-BasedPredictione.g., Plausible/Equivocale.g., Sulfonamide moiety
In Vitro MicronucleusQSAR ModelPredictione.g., High/Medium/Low
Carcinogenicity QSAR ModelPredictione.g., High/Medium/Low
Expert Rule-BasedPredictione.g., Plausible/Equivocal
Hepatotoxicity (DILI) QSAR ModelPredictione.g., High/Medium/Low
Expert Rule-BasedPredictione.g., Plausible/Equivocal
Cardiotoxicity
hERG InhibitionQSAR ModelPrediction (pIC50)e.g., High/Medium/Low
Reproductive Toxicity QSAR ModelPredictione.g., High/Medium/Low
Skin Sensitization QSAR ModelPredictione.g., High/Medium/Low

(Note: The table is a template. The "Prediction" and other fields are to be populated based on the output of the selected in silico tools.)

Experimental Protocols for In Vitro Validation

In silico predictions should ideally be confirmed by targeted in vitro experiments. The following are standard protocols for the key toxicity endpoints.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Objective: To detect gene mutations induced by the test compound.

Methodology:

  • Strains: Use a set of Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tryptophan-requiring strains (e.g., WP2 uvrA).[34][35][36][37][38]

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).[36][37]

  • Procedure: Expose the bacterial strains to a range of concentrations of this compound. After incubation, count the number of revertant colonies.

  • Positive Control: Use known mutagens as positive controls.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Genotoxicity: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Methodology:

  • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[39][40][41][42][43]

  • Metabolic Activation: Perform the assay with and without S9 mix.

  • Procedure: Treat the cells with at least three concentrations of the test compound. After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.[40][42] Harvest, fix, and stain the cells.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[39][40]

  • Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Hepatotoxicity Assessment

Objective: To assess the potential of the compound to cause liver cell injury.

Methodology:

  • Cell Models: Use primary human hepatocytes or human-derived hepatic cell lines like HepG2 or HepaRG.[44][45][46]

  • Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

  • Endpoints: Measure cytotoxicity using assays such as LDH leakage, resazurin reduction (alamarBlue), or ATP content.[47] Other endpoints can include mitochondrial dysfunction, oxidative stress, and steatosis.

  • Interpretation: A dose-dependent increase in cytotoxicity or other adverse cellular effects suggests potential hepatotoxicity.

Cardiotoxicity: hERG Assay

Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel.

Methodology:

  • Assay System: Use a validated automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293).

  • Procedure: Apply a range of concentrations of this compound to the cells and measure the hERG current.

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value (the concentration that inhibits 50% of the hERG current).

  • Interpretation: A low IC50 value indicates a higher potential for hERG-related cardiotoxicity.

Signaling Pathways and Mechanistic Insights

In silico tools can sometimes provide insights into the potential mechanisms of toxicity. For instance, if a structural alert for oxidative stress is triggered, it might suggest the involvement of pathways like the Nrf2 signaling pathway.

Oxidative_Stress_Pathway Test_Compound This compound ROS Reactive Oxygen Species (ROS) Generation Test_Compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_Release Nrf2 Release & Nuclear Translocation Keap1_Nrf2->Nrf2_Release dissociation ARE Antioxidant Response Element (ARE) Nrf2_Release->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cellular_Defense Cellular Defense Gene_Expression->Cellular_Defense

Caption: Hypothetical involvement in the Nrf2-mediated oxidative stress response.

Conclusion and Recommendations

This technical guide provides a systematic approach for the in silico toxicity prediction of this compound. By employing a combination of QSAR models and expert systems, a preliminary risk assessment can be conducted for several key toxicological endpoints. It is imperative to consider the applicability domain of the models used to ensure the reliability of the predictions. The outcomes of this in silico assessment should be used to prioritize and guide subsequent in vitro and in vivo toxicological studies. A weight-of-evidence approach, integrating all available data, will be crucial for a comprehensive safety evaluation of this novel compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of organic compounds widely recognized for their diverse applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest in the discovery of new drug candidates with improved efficacy and pharmacological profiles.

This document provides a detailed, three-step synthesis protocol for a novel alkylsulfonamide, 2-Cycloheptylethane-1-sulfonamide. The synthetic strategy begins with the commercially available 2-cycloheptylethanol and proceeds through the formation of an alkyl bromide intermediate, followed by conversion to a sulfonyl chloride, and subsequent amination to yield the target primary sulfonamide. The methodologies presented are based on established and reliable chemical transformations, adapted for this specific synthetic target.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence starting from 2-cycloheptylethanol.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Amination 2-Cycloheptylethanol 2-Cycloheptylethanol 2-Cycloheptylethyl_bromide 2-Cycloheptylethyl_bromide 2-Cycloheptylethanol->2-Cycloheptylethyl_bromide PBr3, Pyridine 2-Cycloheptylethanol->2-Cycloheptylethyl_bromide PBr3 PBr3 S-Alkylisothiouronium_salt S-Alkylisothiouronium_salt 2-Cycloheptylethyl_bromide->S-Alkylisothiouronium_salt Thiourea, EtOH 2-Cycloheptylethyl_bromide->S-Alkylisothiouronium_salt Thiourea Thiourea 2-Cycloheptylethane-1-sulfonyl_chloride 2-Cycloheptylethane-1-sulfonyl_chloride S-Alkylisothiouronium_salt->2-Cycloheptylethane-1-sulfonyl_chloride NCS, H2O/CH3CN S-Alkylisothiouronium_salt->2-Cycloheptylethane-1-sulfonyl_chloride NCS NCS This compound This compound 2-Cycloheptylethane-1-sulfonyl_chloride->this compound aq. NH3, Dioxane 2-Cycloheptylethane-1-sulfonyl_chloride->this compound Ammonia Ammonia

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cycloheptylethyl bromide

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃).[1][2][3] This reaction proceeds via an Sₙ2 mechanism.

Materials:

  • 2-Cycloheptylethanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cycloheptylethanol (1 equivalent) in anhydrous diethyl ether (10 volumes).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add pyridine (0.1 equivalents) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cycloheptylethyl bromide.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Cycloheptylethane-1-sulfonyl chloride

This protocol details the conversion of the alkyl bromide to the corresponding sulfonyl chloride via an S-alkylisothiouronium salt intermediate, followed by oxidative chlorination with N-chlorosuccinimide (NCS).[4]

Materials:

  • 2-Cycloheptylethyl bromide

  • Thiourea

  • Ethanol (EtOH)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Formation of S-(2-Cycloheptylethyl)isothiouronium bromide:

    • In a 100 mL round-bottom flask, dissolve 2-cycloheptylethyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol (5 volumes).

    • Heat the mixture to reflux and stir for 4-6 hours until the starting bromide is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude S-alkylisothiouronium salt, which is used in the next step without further purification.

  • Oxidative Chlorination:

    • Suspend the crude S-(2-Cycloheptylethyl)isothiouronium bromide in a mixture of acetonitrile and water (1:1, 10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (4 equivalents) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

    • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Extract the reaction mixture with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to afford the crude 2-Cycloheptylethane-1-sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.

Step 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the chloride in the sulfonyl chloride by ammonia to form the primary sulfonamide.[5][6][7]

Materials:

  • 2-Cycloheptylethane-1-sulfonyl chloride

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 2-Cycloheptylethane-1-sulfonyl chloride (1 equivalent) in 1,4-dioxane (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (10 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir vigorously at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is completely consumed.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the stoichiometry and expected yields for the synthesis of this compound.

StepReactantStoichiometric RatioProductExpected Yield (%)
12-Cycloheptylethanol1.02-Cycloheptylethyl bromide80-90
Phosphorus tribromide (PBr₃)0.4
22-Cycloheptylethyl bromide1.02-Cycloheptylethane-1-sulfonyl chloride75-85
Thiourea1.1
N-Chlorosuccinimide (NCS)4.0
32-Cycloheptylethane-1-sulfonyl chloride1.0This compound85-95
Aqueous Ammonia (NH₃)10.0

Note: Yields are estimates based on general procedures and may vary depending on reaction conditions and purification efficiency.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Logical_Flow Start Starting Material|{ 2-Cycloheptylethanol} Step1 Step 1: Bromination Activation of -OH group with PBr₃ Sₙ2 displacement by Br⁻ Start->Step1 Intermediate1 Intermediate 1 2-Cycloheptylethyl bromide Step1->Intermediate1 Step2 Step 2: Sulfonyl Chloride Formation Formation of S-Alkylisothiouronium Salt Oxidative Chlorination with NCS Intermediate1->Step2 Intermediate2 Intermediate 2 2-Cycloheptylethane-1-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Nucleophilic attack by NH₃ Elimination of Cl⁻ Intermediate2->Step3 FinalProduct Final Product|{ this compound} Step3->FinalProduct

Caption: Logical flow of the synthesis from starting material to final product.

References

laboratory preparation of "2-Cycloheptylethane-1-sulfonamide" from cycloheptane

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Laboratory Preparation of 2-Cycloheptylethane-1-sulfonamide from Cycloheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step synthetic protocol for the laboratory-scale preparation of the novel compound, this compound, commencing from cycloheptane. The sulfonamide functional group is a critical pharmacophore in a multitude of therapeutic agents, and the synthesis of novel derivatives with diverse lipophilic substituents, such as the cycloheptyl group, is of significant interest in drug discovery and development. The described pathway is based on established and reliable organic transformations, designed to provide a clear and reproducible route for medicinal chemists and process development scientists. Each step includes detailed experimental procedures, reagent specifications, and expected outcomes.

Overall Synthetic Pathway

The synthesis of this compound from cycloheptane is proposed via an eight-step sequence. This pathway begins with the functionalization of the cycloheptane ring, followed by the construction and subsequent modification of the ethyl side chain to introduce the sulfonamide moiety. The workflow is designed to utilize standard laboratory reagents and techniques.

G start Cycloheptane step1 1-Acetylcycloheptane start->step1 1. Acetyl Chloride, AlCl₃ step2 1-(Cycloheptyl)ethanol step1->step2 2. NaBH₄, Methanol step3 Ethylidenecycloheptane step2->step3 3. H₂SO₄ (cat.), Heat step4 2-Cycloheptylethan-1-ol step3->step4 4. i) BH₃·THF ii) H₂O₂, NaOH step5 1-Bromo-2-cycloheptylethane step4->step5 5. PBr₃, Pyridine step6 2-Cycloheptylethane-1-thiol step5->step6 6. i) Thiourea ii) NaOH (aq) step7 2-Cycloheptylethane-1-sulfonyl chloride step6->step7 7. Cl₂, H₂O/HCl end_product This compound step7->end_product 8. NH₄OH (conc.)

Figure 1: Proposed multi-step synthetic workflow for this compound.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the key parameters for each step in the synthesis. Expected yields are based on analogous transformations reported in the literature.

StepReaction NameStarting MaterialKey ReagentsProductTypical Yield (%)
1Friedel-Crafts AcylationCycloheptaneAcetyl chloride, AlCl₃1-Acetylcycloheptane75-85%
2Ketone Reduction1-AcetylcycloheptaneNaBH₄, Methanol1-(Cycloheptyl)ethanol90-98%
3Alcohol Dehydration1-(Cycloheptyl)ethanolH₂SO₄ (catalytic)Ethylidenecycloheptane80-90%
4Hydroboration-OxidationEthylidenecycloheptaneBH₃·THF, H₂O₂, NaOH2-Cycloheptylethan-1-ol85-95%
5Appel Reaction (Bromination)2-Cycloheptylethan-1-olPBr₃, Pyridine1-Bromo-2-cycloheptylethane80-90%
6Thiol Synthesis (via Thiourea)1-Bromo-2-cycloheptylethaneThiourea, NaOH2-Cycloheptylethane-1-thiol70-85%
7Oxidative Chlorination2-Cycloheptylethane-1-thiolChlorine (Cl₂), aq. HCl2-Cycloheptylethane-1-sulfonyl chloride75-90%
8Amination2-Cycloheptylethane-1-sulfonyl chlorideConc. NH₄OHThis compound85-95%

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 1-Acetylcycloheptane (Friedel-Crafts Acylation)

Principle: An acyl group is introduced onto the cycloheptane ring via an electrophilic aromatic substitution-type reaction using acetyl chloride as the acylating agent and aluminum trichloride as the Lewis acid catalyst.[1][2]

Materials and Reagents:

  • Cycloheptane (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.3 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the suspension via the dropping funnel over 15 minutes.

  • Add cycloheptane (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (to make a ~1M solution).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-acetylcycloheptane as a colorless oil.

Step 2: Synthesis of 1-(Cycloheptyl)ethanol (Ketone Reduction)

Principle: The carbonyl group of 1-acetylcycloheptane is selectively reduced to a secondary alcohol using the mild reducing agent sodium borohydride.

Materials and Reagents:

  • 1-Acetylcycloheptane (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-acetylcycloheptane (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding deionized water.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield 1-(cycloheptyl)ethanol, which can be used in the next step without further purification.

Step 3: Synthesis of Ethylidenecycloheptane (Alcohol Dehydration)

Principle: The secondary alcohol is dehydrated under acidic conditions to form an alkene. According to Zaitsev's rule, the more substituted alkene is the major product.

Materials and Reagents:

  • 1-(Cycloheptyl)ethanol (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a distillation apparatus with a Dean-Stark trap.

  • To the distillation flask, add 1-(cycloheptyl)ethanol (1.0 eq), toluene, and a few drops of concentrated H₂SO₄.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approx. 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation.

  • The resulting crude ethylidenecycloheptane can be purified by fractional distillation.

Step 4: Synthesis of 2-Cycloheptylethan-1-ol (Hydroboration-Oxidation)

Principle: An anti-Markovnikov addition of water across the double bond is achieved via hydroboration with borane, followed by oxidative workup, to yield the terminal alcohol.

Materials and Reagents:

  • Ethylidenecycloheptane (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (3M NaOH)

  • Hydrogen peroxide (30% H₂O₂)

Procedure:

  • In a flame-dried flask under nitrogen, dissolve ethylidenecycloheptane (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the 1M solution of BH₃·THF (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

  • Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-cycloheptylethan-1-ol.

Step 5: Synthesis of 1-Bromo-2-cycloheptylethane (Bromination)

Principle: The primary alcohol is converted to an alkyl bromide using phosphorus tribromide.

Materials and Reagents:

  • 2-Cycloheptylethan-1-ol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Pyridine (catalytic)

  • Diethyl ether, anhydrous

  • Ice-cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under nitrogen, dissolve 2-cycloheptylethan-1-ol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Add PBr₃ (0.4 eq) dropwise. A white precipitate may form.

  • After addition, allow the reaction to stir at room temperature for 3-5 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 1-bromo-2-cycloheptylethane, which can be purified by vacuum distillation.

Step 6: Synthesis of 2-Cycloheptylethane-1-thiol (Thiol Synthesis)

Principle: The alkyl bromide is converted to the corresponding thiol via an Sₙ2 reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions.[3][4]

Materials and Reagents:

  • 1-Bromo-2-cycloheptylethane (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (1M HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2-cycloheptylethane (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 3 hours.

  • Add a solution of NaOH (2.2 eq) in water to the reaction mixture and reflux for another 2 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and acidify with 1M HCl to pH ~1.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the solvent to yield 2-cycloheptylethane-1-thiol. Caution: Thiols have a strong, unpleasant odor.

Step 7: Synthesis of 2-Cycloheptylethane-1-sulfonyl chloride (Oxidative Chlorination)

Principle: The thiol is oxidized and chlorinated in a single step using chlorine gas in an aqueous acidic medium to form the sulfonyl chloride.[5]

Materials and Reagents:

  • 2-Cycloheptylethane-1-thiol (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Chlorine (Cl₂) gas

  • Dichloromethane (DCM)

Procedure:

  • In a gas-dispersion tube reactor, prepare a medium of concentrated HCl and water.

  • Cool the acidic medium to 0-5 °C.

  • Add the thiol (1.0 eq) to the reactor.

  • Bubble chlorine gas through the stirred mixture at a controlled rate, maintaining the temperature below 10 °C.

  • Monitor the reaction by observing the disappearance of the insoluble thiol layer.

  • Once the reaction is complete, purge the system with nitrogen to remove excess chlorine.

  • Extract the mixture with DCM. The sulfonyl chloride product will be in the organic phase.

  • Wash the organic layer with cold water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-cycloheptylethane-1-sulfonyl chloride. Caution: Sulfonyl chlorides are moisture-sensitive and corrosive.

Step 8: Synthesis of this compound (Amination)

Principle: The sulfonyl chloride readily reacts with ammonia in a nucleophilic substitution reaction to yield the primary sulfonamide.[6][7]

Materials and Reagents:

  • 2-Cycloheptylethane-1-sulfonyl chloride (1.0 eq)

  • Concentrated ammonium hydroxide (NH₄OH) (excess)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve the 2-cycloheptylethane-1-sulfonyl chloride (1.0 eq) in THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of cold, concentrated ammonium hydroxide dropwise with vigorous stirring.

  • A white precipitate should form.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add water to dissolve any ammonium salts and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, HRMS, and melting point.

References

Application Notes and Protocols: 2-Cycloheptylethane-1-sulfonamide as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[1] This document provides detailed application notes and protocols for the use of 2-Cycloheptylethane-1-sulfonamide as a key intermediate in the discovery of novel therapeutics. While this specific molecule is not extensively documented in public literature, its structure, featuring a primary sulfonamide and a lipophilic cycloheptyl moiety, makes it an excellent representative scaffold for developing inhibitors of various enzymatic targets. The cycloheptyl group can enhance lipophilicity, which may improve membrane permeability and target engagement within hydrophobic pockets.[2][3] These notes will use the inhibition of carbonic anhydrase as a representative therapeutic target to illustrate the potential applications of this intermediate.

Application Note: Targeting Carbonic Anhydrase with this compound Derivatives

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and some cancers.[5][6] The primary sulfonamide group is a classic zinc-binding group (ZBG) that anchors inhibitors to the zinc ion in the active site of CAs.[7] The remainder of the inhibitor molecule can be modified to achieve isoform selectivity and optimal physicochemical properties. The 2-cycloheptylethane group of the title intermediate serves as a lipophilic tail that can be directed towards hydrophobic regions of the enzyme's active site, potentially enhancing binding affinity and influencing selectivity.

Rationale for Use

The use of this compound as a lead structure is based on the following rationale:

  • Established Pharmacophore : The primary sulfonamide provides a well-established anchor for CA inhibition.[4]

  • Modulation of Lipophilicity : The cycloheptyl group provides significant lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).[8][] This can be fine-tuned through further derivatization.

  • Synthetic Tractability : The primary sulfonamide nitrogen can be readily functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[10]

Data Presentation

The following tables present illustrative data for a hypothetical series of compounds derived from this compound.

Table 1: Physicochemical Properties of Hypothetical Derivatives

Compound IDR-Group on Sulfonamide (R-SO₂NH-R')Molecular Weight ( g/mol )Purity (%)Calculated logP
INT-01 H (Intermediate)219.36>982.85
DER-01 Methyl233.39>993.10
DER-02 4-Fluorobenzyl327.45>994.52
DER-03 2-Thienylmethyl315.48>984.15
DER-04 3-Pyridylmethyl310.45>973.68

Table 2: Illustrative In Vitro Activity against Carbonic Anhydrase Isoforms

Compound IDhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (CA II / CA IX)
INT-01 2501800.72
DER-01 1801500.83
DER-02 4580.18
DER-03 60250.42
DER-04 95500.53

Table 3: Representative Pharmacokinetic Profile of Lead Candidate DER-02

ParameterValue
Aqueous Solubility (pH 7.4) 15 µg/mL
Human Liver Microsomal Stability (t½) 45 min
Plasma Protein Binding (%) 92%
Caco-2 Permeability (Papp, A→B) 12 x 10⁻⁶ cm/s
Oral Bioavailability (Rat, %) 35%

Experimental Protocols

Protocol 1: Synthesis of 2-Cycloheptylethylthiol (Precursor)

This protocol outlines a plausible synthesis for the precursor to the sulfonyl chloride.

  • Reaction Setup : To a solution of cycloheptylmethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up : Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield cycloheptylmethyl bromide.

  • Thiol Synthesis : Dissolve the crude bromide in ethanol (0.5 M). Add sodium hydrosulfide (1.2 eq) and stir at 60 °C for 6 hours.

  • Purification : After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation to obtain 2-cycloheptylethylthiol.

Protocol 2: Synthesis of 2-Cycloheptylethane-1-sulfonyl Chloride

This protocol is based on standard methods for the oxidative chlorination of thiols.[11]

  • Reaction Setup : Dissolve 2-cycloheptylethylthiol (1.0 eq) in a mixture of DCM and water (4:1, 0.2 M) and cool to 0 °C in an ice bath.

  • Oxidative Chlorination : Add sodium hypochlorite solution (~12%, 3.0 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Separate the organic layer. Wash the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Cycloheptylethane-1-sulfonyl chloride as a crude oil, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound (INT-01)

This protocol describes the reaction of the sulfonyl chloride with an ammonia source.

  • Reaction Setup : Cool a solution of ammonium hydroxide (28% in water, 10 eq) to 0 °C.

  • Sulfonamidation : Add a solution of 2-Cycloheptylethane-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 1.0 M) dropwise to the cold ammonium hydroxide solution.

  • Reaction : Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Purification : Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the solid residue from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Protocol 4: N-Benzylation of this compound (e.g., DER-02)

This is a general protocol for the derivatization of the primary sulfonamide.

  • Reaction Setup : To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M), add potassium carbonate (1.5 eq).

  • Alkylation : Add 4-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Reaction : Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up : After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-benzylated sulfonamide derivative.

Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of the synthesized compounds.

  • Assay Principle : The assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate, monitored spectrophotometrically at 400 nm.

  • Reagents : Recombinant human CAII and CAIX enzymes, 4-NPA, HEPES buffer.

  • Procedure : a. Prepare a series of dilutions of the test compounds in DMSO. b. In a 96-well plate, add 140 µL of HEPES buffer (25 mM, pH 7.4). c. Add 20 µL of the test compound dilution. d. Add 20 µL of a solution of the CA isoenzyme (e.g., hCA II at a final concentration of 10 nM). e. Incubate for 10 minutes at room temperature. f. Initiate the reaction by adding 20 µL of NPA solution (in acetonitrile). g. Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis : Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to a DMSO control. Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_testing Evaluation Phase start Cycloheptylmethanol precursor 2-Cycloheptylethylthiol start->precursor Multi-step sulfonyl_chloride 2-Cycloheptylethane-1- sulfonyl Chloride precursor->sulfonyl_chloride Oxidative Chlorination intermediate 2-Cycloheptylethane-1- sulfonamide (INT-01) sulfonyl_chloride->intermediate Ammonolysis derivatives Library of N-Substituted Derivatives (DER-01 to 04) intermediate->derivatives Alkylation/ Arylation biochem_assay In Vitro CA Inhibition Assay derivatives->biochem_assay sar_analysis SAR Analysis biochem_assay->sar_analysis pk_studies Pharmacokinetic Studies sar_analysis->pk_studies Select Lead Candidate lead_opt Lead Optimization pk_studies->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway CO2 CO₂ + H₂O CA_enzyme Carbonic Anhydrase (CA) CO2->CA_enzyme HCO3 HCO₃⁻ + H⁺ Physiological_Process Downstream Physiological Processes (e.g., pH regulation, ion transport) HCO3->Physiological_Process CA_enzyme->HCO3 Inhibitor Sulfonamide Inhibitor (e.g., DER-02) Inhibitor->CA_enzyme Inhibition

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide-based inhibitor.

sar_logic cluster_modifications Structural Modifications (R') cluster_outcomes Observed Outcomes scaffold Core Scaffold This compound mod1 Small Alkyl (e.g., Methyl) scaffold:f0->mod1 mod2 Aryl/Heteroaryl (e.g., Benzyl, Thienyl) scaffold:f0->mod2 mod3 Polar Groups scaffold:f0->mod3 outcome1 Moderate Potency Poor Selectivity mod1->outcome1 outcome2 Increased Potency Improved Selectivity mod2->outcome2 outcome3 Improved Solubility Modulated Potency mod3->outcome3

Caption: Logical flow of structure-activity relationship (SAR) exploration from the core intermediate.

References

Application Notes and Protocols for Antibacterial Assays Using 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of the antibacterial properties of the novel synthetic compound, 2-Cycloheptylethane-1-sulfonamide. The protocols outlined below are standard methodologies for determining the efficacy of new antimicrobial agents.

Introduction

Sulfonamides are a class of synthetic bacteriostatic antibiotics.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][] Folic acid is an essential precursor for the synthesis of nucleic acids, and its disruption hinders bacterial growth and replication.[2][] Many novel sulfonamide derivatives are being investigated to combat the rise of antibiotic-resistant bacteria.[4][5] this compound is a novel compound within this class, and the following protocols are designed to rigorously assess its antibacterial potential.

Mechanism of Action: The Folic Acid Synthesis Pathway

The primary target of sulfonamide antibiotics is the folic acid synthesis pathway in bacteria. Bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[2] this compound, as a sulfonamide derivative, is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the production of dihydropteroate, a precursor to folic acid. This ultimately halts bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[1][][6]

Diagram: Proposed Mechanism of Action of this compound

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Synthesis THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid (DNA, RNA) Synthesis THF->Nucleic_Acids One-carbon transfers Compound This compound Compound->Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. In well 1, add 200 µL of the this compound stock solution at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. Well 11 serves as the positive control (growth control, no compound), and well 12 serves as the negative control (sterility control, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Diagram: MIC Assay Workflow

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of This compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquots onto separate, labeled MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically determined by identifying the lowest concentration plate with no bacterial growth.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Sterile MHA plates

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg per disk). Allow the solvent to evaporate completely.

  • Plate Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 25923[Insert Value]
Escherichia coli ATCC 25922[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
Enterococcus faecalis ATCC 29212[Insert Value]
[Add other strains as tested][Insert Value]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMBC (µg/mL)
Staphylococcus aureus ATCC 25923[Insert Value]
Escherichia coli ATCC 25922[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
Enterococcus faecalis ATCC 29212[Insert Value]
[Add other strains as tested][Insert Value]

Table 3: Zone of Inhibition for this compound (30 µ g/disk )

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923[Insert Value]
Escherichia coli ATCC 25922[Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value]
Enterococcus faecalis ATCC 29212[Insert Value]
[Add other strains as tested][Insert Value]

These application notes and protocols provide a robust framework for the initial antibacterial characterization of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the advancement of new antimicrobial agents in drug development.

References

Application Note: Characterization of "2-Cycloheptylethane-1-sulfonamide" as a Novel Activator of the Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are provided as an illustrative example. As of the date of this document, "2-Cycloheptylethane-1-sulfonamide" is not a widely documented compound in publicly available scientific literature. The biological target, mechanism of action, and all experimental data presented herein are hypothetical and intended to serve as a template for researchers working with novel compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors or small molecule activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. Consequently, activators of the Nrf2 pathway are of significant interest for the development of therapeutics for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

"this compound" is a novel sulfonamide-containing compound. This document provides a set of detailed protocols for its characterization as a potential activator of the Nrf2 signaling pathway using common cell-based assays. The described assays will enable researchers to quantify the compound's potency in activating the Nrf2 pathway, visualize its effect on Nrf2 subcellular localization, and assess its impact on downstream gene expression and overall cell health.

Signaling Pathway Diagram

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Cytoprotective Genes (HMOX1, NQO1) ARE->Genes Transcription Activator This compound Activator->Keap1 Inhibition Reporter_Assay_Workflow A 1. Seed ARE-Luciferase Reporter Cells B 2. Incubate for 24h A->B C 3. Treat with Compound (Dose-Response) B->C D 4. Incubate for 18-24h C->D E 5. Lyse Cells and Add Luciferase Substrate D->E F 6. Measure Luminescence E->F IF_Workflow A 1. Seed Cells on Coverslips/Imaging Plate B 2. Treat with Compound (Fixed Concentration) A->B C 3. Fix and Permeabilize Cells B->C D 4. Block and Incubate with Primary Antibody (Anti-Nrf2) C->D E 5. Incubate with Fluorescent Secondary Antibody & DAPI D->E F 6. Acquire Images via Fluorescence Microscopy E->F

Application Notes and Protocols: 2-Cycloheptylethane-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3][4] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, acting as competitive inhibitors by binding to the zinc ion in the enzyme's active site.[5][6][7] This document provides detailed application notes and experimental protocols for the characterization of a novel investigational compound, 2-Cycloheptylethane-1-sulfonamide, as a carbonic anhydrase inhibitor.

Mechanism of Action

Sulfonamide-based inhibitors, including this compound, function by mimicking the transition state of the carbon dioxide hydration reaction. The sulfonamide group coordinates to the catalytic Zn2+ ion in the active site of the carbonic anhydrase, preventing the binding and hydration of the CO2 substrate. This inhibition leads to a reduction in the production of bicarbonate and protons, thereby modulating pH and ion transport in various tissues.[8][9]

General Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn_ion Zn²⁺ CO2_H2O CO₂ + H₂O ⇌ H₂CO₃ Zn_ion->CO2_H2O Catalyzes Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex H2O H₂O H2O->Zn_ion Binds to His_residues Histidine Residues His_residues->Zn_ion Coordinates Sulfonamide_group Sulfonamide Group (-SO₂NH₂) Sulfonamide_group->Zn_ion Binds competitively Cycloheptyl_group Cycloheptyl Group Cycloheptyl_group->Sulfonamide_group Attached to No_Reaction No Catalysis Inhibited_Enzyme->No_Reaction Results in

Sulfonamide binding to the carbonic anhydrase active site.

Data Presentation

The inhibitory potency of this compound against key human carbonic anhydrase (hCA) isoforms is summarized in the table below. This data was generated using a stopped-flow CO2 hydration assay.

IsoformKi (nM)
hCA I150.5 ± 12.3
hCA II25.8 ± 3.1
hCA IX45.2 ± 5.7
hCA XII8.9 ± 1.2

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol describes the determination of inhibitory constants (Ki) by measuring the effect of this compound on the CA-catalyzed hydration of CO2.

Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na2SO4) for maintaining ionic strength

  • Phenol red indicator (0.2 mM)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in HEPES buffer.

  • In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO2-saturated solution containing the pH indicator.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH drops due to the formation of carbonic acid.[10]

  • Record the initial rates of the reaction for a period of 10-100 seconds.[10]

  • Determine the kinetic parameters and inhibition constants (Ki) by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition.[10]

Workflow for In Vitro Carbonic Anhydrase Inhibition Assay Start Start Prep_Inhibitor Prepare Inhibitor Stock (this compound) Start->Prep_Inhibitor Prep_Enzyme Prepare Enzyme Solutions (hCA I, II, IX, XII) Start->Prep_Enzyme Prep_Substrate Prepare CO₂-Saturated Buffer with pH Indicator Start->Prep_Substrate Mix Rapid Mixing in Stopped-Flow Instrument Prep_Inhibitor->Mix Prep_Enzyme->Mix Prep_Substrate->Mix Measure Measure Absorbance Change (557 nm) Mix->Measure Analyze Data Analysis: Calculate Initial Rates and Ki Values Measure->Analyze End End Analyze->End

Stopped-flow CO₂ hydration assay workflow.
Cell-Based Assay for Inhibition of Tumor-Associated Carbonic Anhydrases

This protocol assesses the ability of this compound to inhibit the activity of tumor-associated CAs (e.g., hCA IX and XII) in a cancer cell line that overexpresses these isoforms.

Materials:

  • Cancer cell line known to overexpress hCA IX or XII (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Fluorescence plate reader

Procedure:

  • Culture the selected cancer cell line to 80-90% confluency in 96-well plates.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Load the cells with the pH-sensitive dye BCECF-AM according to the manufacturer's instructions.

  • Induce a change in intracellular pH (pHi) by, for example, an ammonium chloride prepulse technique.

  • Monitor the recovery of pHi over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for BCECF.

  • Calculate the rate of pHi recovery. A decrease in the rate of recovery in the presence of the inhibitor indicates inhibition of CA activity.

Pharmacokinetics

The pharmacokinetic properties of sulfonamide inhibitors can be influenced by their affinity for carbonic anhydrase in erythrocytes and binding to plasma proteins.[5] Generally, unsubstituted sulfonamides with high affinity for erythrocyte CAs tend to have longer half-lives and lower clearance values.[5] The lipophilicity and pKa of the compound will also affect its binding to plasma proteins.[5] Further studies are required to determine the specific pharmacokinetic profile of this compound.

Conclusion

This compound demonstrates potent inhibitory activity against several human carbonic anhydrase isoforms, with notable selectivity for hCA XII. The provided protocols offer a framework for the in vitro and cell-based characterization of this and other novel sulfonamide-based CA inhibitors. These methodologies are essential for the preclinical evaluation of such compounds in the drug development pipeline.

References

Application Note: Quantitative Analysis of 2-Cycloheptylethane-1-sulfonamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Cycloheptylethane-1-sulfonamide in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This approach demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis.

Introduction

This compound is a novel therapeutic agent under investigation. To support its development, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices. This is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. The method described provides a selective and sensitive analytical procedure for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Data acquisition and processing software.

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • Vortex each sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.

  • Add 200 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[M+H]⁺ > fragment ion (Hypothetical: e.g., 220.1 > 141.1)
MRM Transition (IS)[M+H]⁺ > fragment ion (Hypothetical: e.g., 224.1 > 145.1 for SIL-IS)
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

Table 1: Calibration Curve Linearity

AnalyteRange (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 8.5± 10.2≤ 9.1± 11.5
LQC3≤ 7.9± 8.5≤ 8.4± 9.3
MQC100≤ 6.5± 5.4≤ 7.1± 6.8
HQC800≤ 5.8± 4.9≤ 6.3± 5.5

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Matrix Effect and Recovery

Quality Control LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC92.194.50.981.01
HQC94.395.10.970.99

Visualization of Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Internal Standard in Acetonitrile (200 µL) A->B C Vortex (30s) B->C D Centrifuge (14,000 rpm, 10 min) C->D E Transfer Supernatant D->E F Inject into HPLC E->F G Chromatographic Separation (C18 Column) F->G H ESI Ionization G->H I Tandem Mass Spectrometry (MRM) H->I J Peak Integration I->J K Generate Calibration Curve J->K L Calculate Concentration K->L

Caption: Experimental workflow for the quantification of this compound.

G cluster_method Method Development Logic A Define Analyte & Matrix B Select Ionization Mode (ESI+/ESI-) A->B D Develop Chromatographic Separation A->D E Optimize Sample Preparation A->E C Optimize MS/MS Parameters (MRM) B->C F Method Validation C->F D->F E->F

Caption: Logical flow for the development of a bioanalytical LC-MS/MS method.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, representing a critical class of compounds with a wide array of biological activities.[1][2] This functional group is present in numerous FDA-approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[2] The synthesis of novel sulfonamide derivatives remains a significant focus in drug discovery programs. This document provides a detailed protocol for the large-scale synthesis of 2-Cycloheptylethane-1-sulfonamide, a compound with potential applications in pharmaceutical research. The protocol is designed to be robust, scalable, and suitable for implementation in a drug development setting.

The described synthetic strategy is based on the classical and reliable reaction between a sulfonyl chloride and an amine source.[3] This method is widely used due to its efficiency and broad applicability. The starting material, 2-Cycloheptylethane-1-sulfonyl chloride, is a readily available precursor, making this a practical approach for producing multi-gram quantities of the target compound.

Proposed Synthetic Route

The synthesis of this compound is achieved via a one-step process involving the reaction of 2-Cycloheptylethane-1-sulfonyl chloride with an excess of aqueous ammonia. The ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: (Cycloheptyl)-CH₂CH₂-SO₂Cl + 2 NH₃(aq) → (Cycloheptyl)-CH₂CH₂-SO₂NH₂ + NH₄Cl

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterValueReference/Note
Starting Material 2-Cycloheptylethane-1-sulfonyl chlorideCommercially Available
Molecular Weight ( g/mol )224.75-
Reagent Aqueous Ammonia (28-30%)-
Molar Equivalents>10To drive the reaction to completion
Product This compound-
Molecular Weight ( g/mol )205.33-
Reaction Conditions
SolventDichloromethane (DCM) / WaterBiphasic system
Temperature (°C)0 to 25Controlled addition
Reaction Time (hours)2 - 4Monitored by TLC
Expected Outcome
Theoretical Yield (grams)91.35 (from 100g of sulfonyl chloride)-
Expected Yield (%)85 - 95%Based on similar preparations
Purity (by HPLC) (%)>98%After recrystallization

Experimental Protocols

Large-Scale Synthesis of this compound

Materials and Reagents:

  • 2-Cycloheptylethane-1-sulfonyl chloride (e.g., 100 g, 0.445 mol)

  • Aqueous Ammonia (28-30% w/w, ~1 L)

  • Dichloromethane (DCM) (1 L)

  • Deionized Water (2 L)

  • Saturated Sodium Bicarbonate Solution (500 mL)

  • Saturated Sodium Chloride (Brine) Solution (500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes (for recrystallization)

  • Ethyl Acetate (for recrystallization)

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with aqueous ammonia (1 L). Begin stirring and cool the solution to 0-5 °C.

  • Addition of Sulfonyl Chloride: Dissolve 2-Cycloheptylethane-1-sulfonyl chloride (100 g, 0.445 mol) in dichloromethane (500 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cold, stirring ammonia solution over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (~25 °C). Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is no longer detectable.

  • Work-up - Phase Separation: Transfer the reaction mixture to a large separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine all organic layers and wash sequentially with deionized water (500 mL), saturated sodium bicarbonate solution (500 mL), and finally with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a suitable Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold hexanes and dry under high vacuum to a constant weight.

Characterization of this compound

The structure and purity of the final compound should be confirmed by standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected characteristic peaks (cm⁻¹): ~3350-3250 (N-H stretching), ~2920 & 2850 (C-H stretching), ~1330 & 1150 (S=O stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~4.5 (br s, 2H, NH₂), 3.1-3.2 (t, 2H, -CH₂-SO₂-), 1.4-1.9 (m, 15H, cycloheptyl protons and -CH₂-CH₂-SO₂-).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks corresponding to the cycloheptyl ring carbons and the two ethyl chain carbons.

  • Mass Spectrometry (MS):

    • ESI-MS: Calculate m/z for [M+H]⁺: 206.13.

Visualizations

Synthetic Workflow Diagram

G start Starting Material: 2-Cycloheptylethane-1-sulfonyl chloride reaction Reaction: Ammonolysis in DCM/Water start->reaction reagent Reagent: Aqueous Ammonia reagent->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product analysis Characterization: FT-IR, NMR, MS product->analysis

Caption: Workflow for the synthesis and analysis of this compound.

Drug Discovery and Development Pathway

G synthesis Compound Synthesis (2-Cycloheptylethane- 1-sulfonamide) screening High-Throughput Screening (HTS) synthesis->screening Library hit_id Hit Identification screening->hit_id Primary Hits lead_gen Lead Generation & Optimization hit_id->lead_gen Validated Hits preclinical Preclinical Studies (In Vitro & In Vivo) lead_gen->preclinical Candidate clinical Clinical Trials (Phase I-III) preclinical->clinical IND Filing approval Regulatory Approval clinical->approval

Caption: A generalized workflow for drug discovery and development.

References

Application Notes and Protocols for 2-Cycloheptylethane-1-sulfonamide in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of "2-Cycloheptylethane-1-sulfonamide" in material science. The following application notes and protocols are presented as a representative example based on the known functionalities of similar long-chain alkyl sulfonamides and their established roles in polymer science. These are intended to be hypothetical frameworks for research and development, not established procedures.

Hypothetical Application: Surface Modifier for Enhanced Hydrophobicity and Antimicrobial Properties of Polymer Coatings

This application note explores the potential use of this compound as a bifunctional additive in the formulation of protective polymer coatings. The bulky, non-polar cycloheptyl group is hypothesized to enhance surface hydrophobicity, while the sulfonamide moiety may contribute to antimicrobial activity, a known property of many sulfonamide-based compounds.[1][2]

Rationale and Proposed Mechanism

Long-chain alkyl sulfonamides can be incorporated into polymer matrices as additives or be chemically grafted onto polymer backbones.[3] When blended into a coating formulation, the this compound is expected to migrate to the surface during film formation due to its lower surface energy compared to the bulk polymer. The cycloheptyl groups would orient outwards, creating a low-energy, water-repellent surface. The sulfonamide group, a known pharmacophore, may disrupt the cell walls of surface-adhering microbes.

A logical workflow for evaluating this application is as follows:

G cluster_0 Formulation cluster_1 Application cluster_2 Characterization cluster_3 Performance Testing Formulate Formulate Polymer Coating with This compound Apply Apply Coating to Substrate Formulate->Apply Cure Cure Coating Apply->Cure ContactAngle Measure Water Contact Angle Cure->ContactAngle AFM Analyze Surface Morphology (AFM) Cure->AFM XPS Verify Surface Composition (XPS) Cure->XPS Antimicrobial Antimicrobial Efficacy Test Cure->Antimicrobial

Workflow for evaluating this compound in coatings.
Hypothetical Performance Data

The following table summarizes the expected outcomes from incorporating this compound into a standard acrylic-based polymer coating.

Property MeasuredControl (0% Additive)1% Additive3% Additive5% Additive
Water Contact Angle (°)75 ± 295 ± 3110 ± 2115 ± 3
Surface Energy (mN/m)45352825
Bacterial Reduction (%) vs. E. coli0658592
Bacterial Reduction (%) vs. S. aureus0709095
Experimental Protocol: Formulation and Characterization of Modified Polymer Coatings

Objective: To prepare and characterize polymer coatings modified with this compound to assess its effect on surface hydrophobicity.

Materials:

  • Acrylic resin solution (e.g., 50% in xylene)

  • This compound

  • Solvent blend (e.g., xylene/butanol)

  • Curing agent (e.g., melamine-formaldehyde resin)

  • Glass slides (for contact angle measurements)

  • Steel panels (for coating application)

Procedure:

  • Stock Solution Preparation: Prepare a 10% (w/w) stock solution of this compound in the solvent blend.

  • Coating Formulation:

    • To four separate containers, add the acrylic resin solution and curing agent in the manufacturer-recommended ratio.

    • Add the this compound stock solution to achieve final concentrations of 0% (control), 1%, 3%, and 5% by dry weight of the resin.

    • Adjust the viscosity of each formulation with the solvent blend for spray application.

    • Mechanically stir each formulation for 30 minutes.

  • Coating Application:

    • Degrease and clean the glass slides and steel panels.

    • Apply the coatings to the substrates using a spray gun to a target dry film thickness of 50 µm.

  • Curing: Cure the coated panels in an oven according to the resin manufacturer's specifications (e.g., 120°C for 30 minutes).

  • Characterization:

    • Water Contact Angle: Measure the static water contact angle on the coated glass slides using a goniometer. Perform at least five measurements per sample.

    • Surface Morphology: Analyze the surface topography of the coated steel panels using Atomic Force Microscopy (AFM).

    • Surface Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and nitrogen at the coating surface, indicative of sulfonamide migration.

Hypothetical Application: pH-Responsive Hydrogel for Controlled Release

This application note describes a hypothetical use of a polymer derived from a this compound-functionalized monomer to create a pH-sensitive hydrogel. The sulfonamide group's acidity allows for deprotonation at a specific pKa, leading to electrostatic repulsion and swelling of the hydrogel.[4]

Proposed Signaling Pathway for pH-Responsive Swelling

The swelling mechanism is triggered by a change in pH, which alters the ionization state of the sulfonamide groups within the polymer network.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Low pH (pH < pKa) Protonated Sulfonamide is Protonated (R-SO2NHR') Low_pH->Protonated H+ concentration is high High_pH High pH (pH > pKa) Collapsed Hydrogel is Collapsed (Low Swelling) Protonated->Collapsed Hydrophobic interactions dominate Deprotonated Sulfonamide is Deprotonated (R-SO2NR'-) High_pH->Deprotonated H+ concentration is low Swollen Hydrogel is Swollen (High Swelling) Deprotonated->Swollen Electrostatic repulsion dominates

pH-responsive swelling mechanism of a sulfonamide hydrogel.
Hypothetical Swelling and Release Data

The table below presents the expected swelling ratio and release of a model drug (e.g., Rhodamine B) from the hydrogel at different pH values.

pH of BufferSwelling Ratio (q)Cumulative Release at 24h (%)
5.01.510
6.02.025
7.08.580
7.412.095
8.012.296

Swelling Ratio (q) = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel

Experimental Protocol: Synthesis and Swelling Study of a pH-Responsive Hydrogel

Objective: To synthesize a hydrogel containing this compound moieties and evaluate its pH-dependent swelling behavior.

Materials:

  • N-(2-hydroxypropyl) methacrylamide (HPMA)

  • Monomer derived from this compound (e.g., N-(methacryloyloxyethyl)-2-cycloheptylethane-1-sulfonamide - requires custom synthesis)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

Procedure:

  • Monomer Synthesis: (This is a prerequisite and would involve a multi-step organic synthesis to functionalize the sulfonamide with a polymerizable group like methacrylate).

  • Hydrogel Synthesis (Free Radical Polymerization):

    • In a reaction vessel, dissolve HPMA (e.g., 90 mol%), the sulfonamide-monomer (10 mol%), and EGDMA (1 mol% of total monomers) in a suitable solvent (e.g., DMSO).

    • Add AIBN (e.g., 0.5 mol% of total monomers).

    • Deoxygenate the solution by bubbling with nitrogen for 20 minutes.

    • Seal the vessel and heat in a water bath at 60°C for 24 hours to polymerize.

  • Purification:

    • Cut the resulting hydrogel into discs of uniform size.

    • Immerse the discs in deionized water for 72 hours, changing the water frequently to remove unreacted monomers and initiator.

  • Drying: Lyophilize the purified hydrogel discs to obtain dry samples. Record the dry weight (Wd).

  • Swelling Study:

    • Place a pre-weighed dry hydrogel disc into each of the buffer solutions of varying pH.

    • At regular time intervals, remove the discs, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

    • Continue until equilibrium swelling is reached.

    • Calculate the swelling ratio (q) at each pH.

References

Application Notes and Protocols for In Vivo Testing of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cycloheptylethane-1-sulfonamide is a novel chemical entity containing a sulfonamide functional group. The sulfonamide class of compounds has a rich history in medicine, with applications ranging from antimicrobial and anticancer to anti-inflammatory and diuretic agents.[1][2][3] The specific biological target and therapeutic potential of this compound are yet to be determined. These application notes provide a comprehensive framework for the initial in vivo evaluation of this compound, focusing on pharmacokinetics, toxicology, and preliminary efficacy screening.

The following protocols are designed to be adapted based on emerging data from in vitro and in vivo studies. All animal experiments should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Section 1: Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo characterization of this compound. This involves initial pharmacokinetic and tolerability studies, followed by acute and sub-chronic toxicology assessments, and finally, efficacy testing in relevant disease models based on in vitro findings.

Pharmacokinetic (PK) Studies

The objective of PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][5]

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The formulation should be optimized for solubility and stability.

  • Dosing:

    • Intravenous (IV) administration: 1-2 mg/kg via tail vein injection to determine key PK parameters like clearance, volume of distribution, and half-life.

    • Oral (PO) administration: 10-20 mg/kg via oral gavage to assess oral bioavailability.

  • Blood Sampling:

    • Serial blood samples (approx. 100-150 µL) are collected from the tail vein or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg
F (%)%N/A
Toxicology Studies

Toxicology studies are crucial for identifying potential adverse effects and determining a safe dose range for further studies.[6][7]

Experimental Protocol: Acute Toxicity and Dose Range Finding

  • Animal Model: Male and female CD-1 mice (n=3 per group/sex).

  • Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage). A wide range of doses should be tested (e.g., 10, 100, 500, 1000, 2000 mg/kg).

  • Observations: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and signs of pain or distress) at regular intervals for up to 14 days.[8] Body weight and food consumption are monitored.

  • Endpoint: The maximum tolerated dose (MTD) is determined, which is the highest dose that does not cause mortality or serious toxicity.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed to identify any organ abnormalities.

Data Presentation: Acute Toxicity Endpoints

Dose (mg/kg)SexMortality (n/N)Clinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
VehicleM/F
10M/F
100M/F
500M/F
1000M/F
2000M/F

Experimental Protocol: Repeated-Dose Toxicology (Sub-chronic)

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per group/sex).

  • Dosing: Daily administration of this compound for 28 days via the intended clinical route at three dose levels (low, mid, high) and a vehicle control. Dose levels are selected based on the MTD study.

  • In-life Assessments: Clinical observations, body weight, and food consumption are monitored throughout the study. Ophthalmic examinations are conducted at the beginning and end of the study.

  • Clinical Pathology: At the end of the treatment period, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Anatomical Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Data Presentation: Sub-chronic Toxicology Summary

ParameterVehicleLow DoseMid DoseHigh Dose
Hematology
Red Blood Cell Count
White Blood Cell Count
Platelet Count
Clinical Chemistry
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Blood Urea Nitrogen (BUN)
Creatinine
Organ Weights (g)
Liver
Kidneys
Spleen
Histopathology
Liver
Kidneys

Section 2: Potential Signaling Pathway and Experimental Workflows

Given that many sulfonamides exhibit antibacterial activity by inhibiting folate synthesis, a hypothetical mechanism of action is presented below.[1][3][9][10]

Hypothetical Signaling Pathway: Inhibition of Bacterial Folate Synthesis

Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate incorporates Sulfonamide This compound Sulfonamide->DHPS competitively inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis required for

Caption: Hypothetical inhibition of bacterial folate synthesis by this compound.

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Formulation Compound Formulation Dosing Dosing (IV and PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Sample_Processing Plasma Separation Blood_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Bioanalysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Workflow: Efficacy Study in a Xenograft Model

This workflow is applicable if in vitro data suggests anticancer activity.

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia at endpoint Tumor_Excision Tumor Excision and Weight Euthanasia->Tumor_Excision Data_Analysis Statistical Analysis Tumor_Excision->Data_Analysis

Caption: Workflow for an in vivo efficacy study in a xenograft tumor model.

Section 3: Efficacy Studies

The design of efficacy studies is entirely dependent on the pharmacological activity of this compound, which should be initially determined through in vitro screening. Based on the diverse activities of sulfonamides, potential therapeutic areas could include:

  • Infectious Diseases: If the compound shows potent antibacterial activity in vitro, efficacy can be tested in murine models of bacterial infection (e.g., thigh infection model, sepsis model).[1][11]

  • Oncology: For compounds with antiproliferative activity against cancer cell lines, efficacy can be evaluated in xenograft or syngeneic tumor models in mice.[12][13]

  • Inflammatory Diseases: If the compound demonstrates anti-inflammatory properties in vitro, models such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats could be employed.

  • Metabolic Diseases: For compounds showing potential antidiabetic effects, such as inhibition of α-glucosidase or α-amylase, efficacy can be tested in diabetic animal models like db/db mice or streptozotocin-induced diabetic rats.[14]

General Protocol for an In Vivo Efficacy Study (Xenograft Model Example)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups. This compound is administered daily (or as determined by PK data) at multiple dose levels. A positive control (standard-of-care chemotherapy) may be included.

  • Efficacy Endpoints:

    • Tumor volume is measured 2-3 times per week.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine significance.

Data Presentation: Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-N/A
This compoundLow
This compoundMid
This compoundHigh
Positive Control-

This document provides a foundational experimental design for the initial in vivo characterization of this compound. The results from these studies will be critical in understanding the compound's safety and pharmacokinetic profile, and will guide the design of future, more definitive efficacy studies in relevant disease models. A thorough in vitro characterization of the compound's biological activity is a prerequisite for selecting the most appropriate efficacy models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Cycloheptylethane-1-sulfonamide. The proposed synthesis is a two-step process involving the formation of an intermediate, 2-Cycloheptylethane-1-sulfonyl chloride, followed by its reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 2-Cycloheptylethane-1-sulfonyl chloride

This protocol is a general method for the synthesis of alkyl sulfonyl chlorides via oxidative chlorination of the corresponding thiol.

Materials:

  • 2-Cycloheptylethane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-Cycloheptylethane-1-thiol in a mixture of acetonitrile and water.

  • Add N-Chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-Cycloheptylethane-1-sulfonyl chloride.

  • The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the formation of the primary sulfonamide from the sulfonyl chloride intermediate.[1][2]

Materials:

  • 2-Cycloheptylethane-1-sulfonyl chloride

  • Concentrated aqueous ammonia

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (optional, as a base)[3]

Procedure:

  • Dissolve the crude 2-Cycloheptylethane-1-sulfonyl chloride in DCM or THF in a flask cooled in an ice bath (0 °C).

  • Slowly add a cold, concentrated solution of aqueous ammonia to the stirred solution of the sulfonyl chloride. An excess of ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct.[4]

  • Alternatively, use a stoichiometric amount of ammonia and an organic base like pyridine or triethylamine.[3]

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. If the product is in the aqueous layer, acidify with dilute HCl to precipitate the sulfonamide.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low or no yield of 2-Cycloheptylethane-1-sulfonyl chloride Incomplete oxidation of the thiol.Ensure the correct stoichiometry of the oxidizing agent (NCS). The reaction can be monitored by TLC to ensure full conversion of the starting material.
Decomposition of the sulfonyl chloride.Sulfonyl chlorides can be sensitive to moisture.[1] Ensure that anhydrous solvents are used and the reaction is protected from atmospheric moisture.
Side reactions.Oxidative chlorination can sometimes lead to side products. Purification by vacuum distillation may be necessary.
Step 2: Reaction of sulfonyl chloride with ammonia is sluggish or incomplete Low reactivity of the sulfonyl chloride.While alkyl sulfonyl chlorides are generally reactive, steric hindrance could slow the reaction. Increase the reaction time or temperature.
Insufficient ammonia or base.Ensure a sufficient excess of ammonia is used to drive the reaction forward and neutralize the generated HCl.[4] Alternatively, add a non-nucleophilic base like triethylamine.[3]
Poor quality of sulfonyl chloride.If the sulfonyl chloride intermediate was not purified, impurities may interfere with the reaction. Consider purifying the intermediate before proceeding.
Difficulty in isolating the final this compound product Product is soluble in the aqueous layer.Primary sulfonamides can be acidic and may form a salt with excess base, increasing their water solubility. Carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3 to precipitate the sulfonamide.
Formation of a stable emulsion during workup.Add brine to the separatory funnel to help break the emulsion.
Impure final product after initial workup Presence of unreacted starting material.If TLC shows remaining sulfonyl chloride, the reaction may not have gone to completion. Consider resubjecting the crude material to the reaction conditions.
Presence of ammonium chloride byproduct.Wash the organic layer thoroughly with water to remove any ammonium chloride salts formed during the reaction.[4]
Other impurities.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) or by silica gel column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: How should I handle 2-Cycloheptylethane-1-sulfonyl chloride? A1: Alkyl sulfonyl chlorides are generally moisture-sensitive and can be corrosive.[1] They should be handled in a fume hood using appropriate personal protective equipment (gloves, safety glasses). It is best to use them immediately after preparation or store them under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the role of the base in the sulfonamide formation step? A2: The reaction of a sulfonyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acid.[6] Using an excess of ammonia serves this purpose. Alternatively, an organic base like pyridine or triethylamine can be used.[3]

Q3: Can I use a different aminating agent instead of aqueous ammonia? A3: Yes, other ammonia surrogates can be used. For example, N-silylamines can react with sulfonyl chlorides to form sulfonamides.[7] In some cases, ammonium salts can also be used, but this may require different reaction conditions.

Q4: What is the best way to purify the final this compound? A4: Recrystallization is a common and effective method for purifying solid sulfonamides.[5] A solvent system such as ethanol/water or isopropanol/water can be tested. If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is a good alternative.

Q5: My reaction is complete according to TLC, but I get a low isolated yield. What could be the issue? A5: Low isolated yield despite complete conversion can be due to several factors:

  • Loss during workup: The product might have some water solubility. Ensure thorough extraction from the aqueous layer.

  • Decomposition on silica gel: Some compounds are unstable on silica gel. If using chromatography, consider using a less acidic support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Mechanical losses: Ensure careful transfer of material between vessels.

Data Presentation

Table 1: General Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides
Amine Source Base Solvent Temperature Typical Yield Reference
Aqueous AmmoniaExcess AmmoniaDichloromethane0 °C to RTGood to Excellent[4]
Primary/Secondary AminePyridineDichloromethane0 °C to RTGood to Excellent[3]
Primary/Secondary AmineTriethylamineTetrahydrofuran0 °C to RTGood to Excellent[3]
N-SilylamineNone requiredAcetonitrileRefluxHigh[7]
Table 2: Common Purification Techniques for Sulfonamides
Technique Description Advantages Considerations Reference
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Can provide very pure material. Scalable.Requires finding a suitable solvent system. Some product is lost in the mother liquor.[5]
Column Chromatography Separating the product from impurities by passing it through a stationary phase (e.g., silica gel) with a mobile phase.Can separate compounds with similar polarities.Can be time-consuming and uses large amounts of solvent. Product may decompose on the stationary phase.[7]
Acid-Base Extraction Exploiting the acidic nature of the primary sulfonamide to separate it from neutral or basic impurities.Good for removing non-acidic impurities.The product must be stable to changes in pH.[8]

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation start1 2-Cycloheptylethane-1-thiol reaction1 Oxidative Chlorination start1->reaction1 reagents1 NCS, Bu4NCl Acetonitrile/Water reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate 2-Cycloheptylethane-1-sulfonyl chloride workup1->intermediate reaction2 Amination intermediate->reaction2 reagents2 Conc. NH3 (aq) DCM or THF reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification Recrystallization or Column Chromatography workup2->purification product This compound purification->product troubleshooting_workflow start Low Yield in Amination Step check_sm Is sulfonyl chloride consumed (by TLC)? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes incomplete_rxn Incomplete Reaction no_sm->incomplete_rxn cause1 Causes: - Insufficient reaction time/temp - Insufficient base/ammonia - Poor quality starting material incomplete_rxn->cause1 solution1 Solutions: - Increase reaction time/temp - Add more ammonia/base - Purify sulfonyl chloride cause1->solution1 workup_issue Workup/Isolation Issue yes_sm->workup_issue cause2 Causes: - Product remains in aqueous layer - Emulsion formation - Mechanical loss workup_issue->cause2 solution2 Solutions: - Acidify aqueous layer to pH 2-3 - Add brine to break emulsion - Careful handling cause2->solution2

References

Technical Support Center: Purification of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "2-Cycloheptylethane-1-sulfonamide."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific data for this compound is limited, impurities in sulfonamide synthesis generally arise from unreacted starting materials, byproducts, and degradation products. Common impurities can include residual sulfonyl chloride, the corresponding amine, and side-products from the sulfonylation reaction. It is also possible to have N-acetylated derivatives as impurities.

Q2: My purified this compound is discolored. How can I remove the color?

A2: Discoloration in sulfonamide products often results from trace impurities. A common and effective method to remove color is to treat a hot alcoholic solution of the compound with activated charcoal, followed by hot filtration to remove the charcoal before crystallization.[1]

Q3: I am having difficulty crystallizing my this compound. What can I do?

A3: Crystallization of sulfonamides can be challenging due to their variable solubility. Here are a few troubleshooting steps:

  • Solvent System: Experiment with mixed solvent systems, such as alcohol-water mixtures (e.g., isopropanol/water or ethanol/water).[1]

  • pH Adjustment: The solubility of sulfonamides is highly pH-dependent. They are generally less soluble in acidic pH.[2][3] Carefully adjusting the pH of your solution might induce crystallization.

  • Temperature: Ensure you are using a suitable temperature gradient. Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly can promote the formation of pure crystals. Cooling to below 10°C can improve recovery.[1]

  • Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of sulfonamides. Other useful methods include Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and identify any impurities.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Incomplete precipitation. After cooling to room temperature, place the crystallization flask in an ice bath or refrigerate to maximize crystal formation. Ensure sufficient time is allowed for crystallization.
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.
Problem 2: Oily Product Instead of Crystals
Possible Cause Troubleshooting Step
Presence of impurities. The impurities may be acting as a eutectic mixture, lowering the melting point. Try purifying the sample using column chromatography before attempting recrystallization.
Solution is too concentrated. Dilute the solution slightly with the solvent and attempt to crystallize again.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can sometimes cause oils to form.
Problem 3: Inefficient Separation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase. The amphoteric nature of sulfonamides is key for extraction.[4] Ensure the pH is sufficiently acidic or basic to drive the compound into the desired phase. Use a pH meter to verify.
Emulsion formation. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Poor choice of organic solvent. Ensure the organic solvent is immiscible with the aqueous phase and has a good differential solubility for the compound versus its impurities.

Quantitative Data

The following table, adapted from a study on sulfathiazole purification, illustrates the effect of solvent composition on product recovery. This data can serve as a starting point for optimizing the recrystallization of this compound.

Solvent System Initial Weight (parts) Dried Product (parts) Recovery (%) Discoloration
70% Isopropanol157137.487.5No discoloration
80% Isopropanol107.397.891.1No discoloration
70% Ethanol9289.196.8Slight discoloration

Data adapted from US Patent 2,777,844.[1]

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water Mixture
  • Dissolution: In a flask, add the crude this compound to a suitable volume of an alcohol (e.g., isopropanol or ethanol). Heat the mixture to near boiling while stirring.

  • Addition of Water: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of the alcohol until the solution is clear again.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent could be a 9:1 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Product B Add Hot Solvent (e.g., 70% Isopropanol) A->B C Add Charcoal (Optional) B->C If colored D Hot Filtration B->D If not colored C->D E Impurities Removed D->E Solid Impurities F Cool Filtrate Slowly D->F Clear Solution G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the purification of sulfonamides by recrystallization.

Extraction_Workflow cluster_layers1 Separation 1 A Crude Product in Organic Solvent (e.g., Chloroform) B Add Acidic Aqueous Solution (e.g., 1N HCl) A->B C Shake and Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities C->D E Aqueous Layer: Protonated Sulfonamide C->E F Add Base (e.g., NaOH) to Aqueous Layer to Precipitate E->F G Filter and Collect Solid F->G H Pure Sulfonamide G->H

Caption: Logic diagram for purification using pH-based liquid-liquid extraction.

References

Technical Support Center: Recrystallization of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Cycloheptylethane-1-sulfonamide and related sulfonamide compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization process in a question-and-answer format.

Question: Why are no crystals forming in my solution?

Answer:

The lack of crystal formation is a frequent issue in recrystallization and can stem from several factors.[1] The most common reason is the use of excessive solvent, which keeps the compound fully dissolved even at lower temperatures.[1][2] Another possibility is the formation of a supersaturated solution, where the solute remains in solution beyond its saturation point.[1][3]

Potential Solutions:

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

  • Induce Crystallization:

    • Seeding: Introduce a small "seed" crystal of the pure compound to the solution to provide a nucleation site for crystal growth.[1][2]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface.[1][2][4] The microscopic scratches on the glass can act as nucleation points.

    • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.[4]

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This is common for compounds with low melting points or when a solution is highly concentrated.[3] The oil that forms is often an impure liquid form of your compound.

Potential Solutions:

  • Add More Solvent: Re-heat the solution and add a small amount of additional solvent to dissolve the oil. Then, allow the solution to cool more slowly.[1][3]

  • Lower the Cooling Temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins.

  • Change the Solvent System: If oiling out persists, consider using a different recrystallization solvent or a solvent pair.[5]

Question: The recovery of my recrystallized compound is very low. How can I improve the yield?

Answer:

Low recovery can be attributed to several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[2]

Potential Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2][6]

  • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm to prevent the compound from crystallizing on the filter paper or in the funnel stem.[4] Using a stemless funnel can also help.[5]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.[4][7]

  • Check the Filtrate: If you suspect significant product loss, you can test the filtrate (the "mother liquor") by evaporating a small amount. If a significant amount of solid remains, there is still product in the solution that could potentially be recovered by concentrating the filtrate and cooling again.[8]

Question: My recrystallized crystals do not seem pure. What went wrong?

Answer:

The goal of recrystallization is purification, so obtaining impure crystals indicates a flaw in the technique. This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice.[9]

Potential Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[4][6] Rapid cooling can lead to the formation of small, impure crystals.[9]

  • Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[5] It is crucial to use cold solvent to avoid dissolving the desired product.[2]

  • Repeat the Recrystallization: If the crystals are still impure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallization?

A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is also important that the solvent does not react with the compound being purified. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[10]

Q2: What is a solvent pair and when should I use one?

A2: A solvent pair consists of two miscible solvents, one in which the compound is soluble and another in which it is insoluble.[5] This is useful when no single solvent has the desired solubility characteristics. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the hot "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool.[5] Common solvent pairs include ethanol/water and toluene/hexane.[5]

Q3: How can I tell if my recrystallization was successful?

A3: A successful recrystallization should result in the formation of well-defined, uniform crystals with shiny surfaces.[7] A key indicator of purity is the melting point of the crystals. A pure compound will have a sharp melting point range that is close to the literature value. An impure compound will typically have a broad and depressed melting point range.[7]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Freezing Point (°C)PolarityNotes
Water1000HighGood for polar compounds.
Ethanol78-114HighOften used in combination with water.
Methanol65-98HighSimilar to ethanol but more volatile.
Acetone56-95MediumGood for moderately polar compounds.
Ethyl Acetate77-84MediumA versatile solvent for a range of polarities.
Hexane69-95LowGood for non-polar compounds.
Toluene111-95LowHigher boiling point, good for less soluble compounds.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For a sulfonamide, moderately polar solvents like ethanol, acetone, or an ethanol/water mixture are often good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[4][11]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.[4] Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[7][9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2][5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Troubleshooting Start Start Recrystallization Problem Issue Encountered Start->Problem NoCrystals No Crystals Forming Problem->NoCrystals No OilingOut Compound Oiling Out Problem->OilingOut Oil LowYield Low Crystal Yield Problem->LowYield Low ImpureCrystals Crystals are Impure Problem->ImpureCrystals Impure Solution1 Reduce solvent volume Induce crystallization (seed/scratch) NoCrystals->Solution1 Solution2 Add more solvent Cool slowly Change solvent OilingOut->Solution2 Solution3 Minimize solvent use Prevent premature crystallization Ensure complete cooling LowYield->Solution3 Solution4 Cool solution slowly Wash crystals with cold solvent Re-recrystallize ImpureCrystals->Solution4 Success Successful Recrystallization Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A troubleshooting workflow for common recrystallization problems.

Recrystallization_Workflow Start Start: Crude Compound Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve HotFiltration 2. Hot Filtration (if needed) Dissolve->HotFiltration Cooling 3. Slow Cooling to Room Temperature HotFiltration->Cooling IceBath 4. Ice Bath Cooling Cooling->IceBath VacuumFiltration 5. Vacuum Filtration IceBath->VacuumFiltration Washing 6. Wash with Cold Solvent VacuumFiltration->Washing Drying 7. Dry Crystals Washing->Drying End End: Pure Crystals Drying->End

Caption: A generalized workflow for the recrystallization process.

References

Technical Support Center: Troubleshooting "2-Cycloheptylethane-1-sulfonamide" Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges with "2-Cycloheptylethane-1-sulfonamide" during their experiments. The following information is based on general principles for poorly soluble compounds and sulfonamides, as specific experimental data for "this compound" is not publicly available.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving "this compound" in my aqueous assay buffer. What are the first steps I should take?

A1: Initial troubleshooting should focus on creating a stock solution in an organic solvent and then diluting it into your aqueous buffer. Many poorly soluble compounds are first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q2: What is a typical starting concentration for a DMSO stock solution?

A2: A common starting point for a DMSO stock solution is 10-20 mM. However, the maximum concentration will depend on the intrinsic solubility of the compound in DMSO. It is advisable to perform a small-scale solubility test to determine the upper limit.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Lower the final concentration: Your target concentration in the assay may be above the aqueous solubility limit of the compound.

  • Use a higher concentration stock: This will allow you to add a smaller volume of the organic solvent to your assay, which can sometimes reduce precipitation.

  • Vortex while adding the stock solution: Vigorous mixing during the addition of the stock solution can aid in dispersion.

  • Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of your compound, but be mindful of the temperature stability of your assay components.[1][3][4]

Q4: Are there alternatives to DMSO for making stock solutions?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, dimethylformamide (DMF), or dioxane.[2] The choice of solvent can influence the solubility of the compound. It is important to test the tolerance of your specific assay to these solvents.

Q5: Can pH adjustment of the assay buffer improve the solubility of "this compound"?

A5: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[3] Sulfonamides are typically weakly acidic, and their solubility often increases with higher pH.[5][6] It is recommended to experimentally determine the pKa of "this compound" to guide pH adjustments. However, any pH changes must be compatible with your assay system.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step process for systematically addressing solubility issues.

Experimental Workflow for Solubilization

G cluster_0 Initial Solubility Assessment cluster_1 Stock Solution Preparation cluster_2 Aqueous Dilution & Troubleshooting start Start with Dry Compound sol_test Small-scale solubility test in various organic solvents (DMSO, EtOH, DMF) start->sol_test select_solvent Select best organic solvent sol_test->select_solvent prep_stock Prepare concentrated stock solution (e.g., 10-50 mM) select_solvent->prep_stock dilute Dilute stock into aqueous assay buffer prep_stock->dilute precipitate Precipitation observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Go to Troubleshooting Guide 2 precipitate->troubleshoot Yes

Caption: A workflow for the initial assessment and preparation of a compound for an assay.

Guide 2: Advanced Solubilization Techniques

If basic troubleshooting fails, more advanced formulation strategies may be necessary.

Decision Tree for Advanced Solubilization

G cluster_0 Formulation Strategies cluster_1 Physical Modification start Precipitation in Assay Buffer ph_adjust Can assay pH be adjusted? start->ph_adjust use_cosolvent Consider co-solvents (e.g., PEG, glycerol) ph_adjust->use_cosolvent No adjust_buffer_ph Adjust buffer pH and re-test ph_adjust->adjust_buffer_ph Yes success Compound is soluble in assay ph_adjust->success Yes use_surfactant Try surfactants (e.g., Tween 80, Pluronic F-68) use_cosolvent->use_surfactant use_cosolvent->success Soluble use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_surfactant->success Soluble particle_size Particle size reduction (micronization, nanosuspension) use_cyclodextrin->particle_size use_cyclodextrin->success Soluble particle_size->success If feasible adjust_buffer_ph->success Soluble

Caption: A decision-making diagram for selecting an advanced solubilization strategy.

Experimental Protocols

  • Protocol for Determining Aqueous Solubility:

    • Prepare a saturated solution of "this compound" in the assay buffer.

    • Equilibrate the solution for 24 hours at the assay temperature with constant agitation.

    • Centrifuge the solution to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Protocol for Co-solvent and Surfactant Screening:

    • Prepare a series of assay buffers containing different concentrations of a co-solvent (e.g., 1-5% PEG-400) or surfactant (e.g., 0.01-0.1% Tween 80).

    • Add the DMSO stock of "this compound" to each buffer to the desired final concentration.

    • Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour).

    • Quantify the amount of soluble compound in the supernatant after centrifugation.

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
Dimethyl sulfoxide (DMSO)< 1%< 2%Can have effects on cell-based assays at higher concentrations.
Ethanol< 1%< 5%Can be toxic to cells at higher concentrations.
Polyethylene glycol 400 (PEG-400)1-5%10%Generally well-tolerated in many assays.
Glycerol1-5%10%Can increase the viscosity of the solution.

Table 2: Common Surfactants for In Vitro Assays

SurfactantTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
Tween 800.01%0.1%Non-ionic surfactant, generally well-tolerated.[7]
Pluronic F-680.02%0.2%Non-ionic surfactant, often used in cell culture.
Solutol HS-150.01%0.1%Newer non-ionic surfactant with good solubilizing effects.[7]

Signaling Pathway Considerations

When working with a novel compound, it is important to consider how the solubilization method might interfere with the biological target.

Potential Interactions in a Generic Kinase Assay

G cluster_0 Assay Components cluster_1 Potential Interferences compound This compound kinase Target Kinase compound->kinase Inhibition (intended) substrate Substrate kinase->substrate Phosphorylation atp ATP atp->kinase dmso DMSO dmso->kinase Denaturation (at high conc.) surfactant Surfactant Micelles surfactant->compound Encapsulation cyclodextrin Cyclodextrin cyclodextrin->compound Complexation

Caption: Potential interactions of solubilizing agents in a kinase assay.

It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients used to dissolve your test compound.

References

optimizing reaction conditions for sulfonylation of 2-cycloheptylethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sulfonylation of 2-cycloheptylethane. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sulfonylation of a sterically hindered alkane like 2-cycloheptylethane?

A1: The direct C(sp³)–H functionalization of unactivated alkanes such as 2-cycloheptylethane can be challenging.[1] Modern approaches have shown significant success, particularly through photocatalysis.[1][2][3] Key methods include:

  • Photocatalytic Three-Component Asymmetric Sulfonylation: This method involves the use of a photocatalyst and a nickel catalyst with a chiral ligand to achieve direct C(sp³)–H functionalization. It allows for the reaction of the alkane with a sulfur dioxide surrogate and a Michael acceptor under mild conditions.[1]

  • Hydrogen Atom Transfer (HAT) Photocatalysis: This approach uses a photocatalyst to activate the C-H bond of the alkane, which then reacts with sulfur dioxide to form a sulfinate intermediate. This intermediate can be further functionalized.[2][3]

  • Traditional Radical Reactions: While often requiring harsher conditions, methods involving the generation of sulfonyl radicals from precursors like sulfonyl chlorides or sulfonyl hydrazides in the presence of a radical initiator can also be employed.[4][5]

Q2: What are the typical reagents and catalysts used in the photocatalytic sulfonylation of cycloalkanes?

A2: For the photocatalytic sulfonylation of cycloalkanes, a combination of reagents and catalysts is typically employed to achieve good yields and selectivity.[1]

ComponentExampleRole
Photocatalyst Iridium-based complexes (e.g., (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) or organic dyesAbsorbs light to initiate the reaction
Nickel Catalyst NiCl₂·DME with a chiral bisoxazoline ligandGoverns the stereochemistry of the reaction
SO₂ Surrogate DABCO·(SO₂)₂Source of sulfur dioxide
Michael Acceptor α,β-unsaturated carbonyl compoundsTraps the sulfonyl radical intermediate
Base 4-(dimethylamino)pyridine (DMAP)Essential component in some photoredox reactions[6]
Solvent Acetonitrile, Methanol/Acetonitrile mixtureProvides a suitable reaction medium[6]

Q3: How can I purify the final sulfonylated product?

A3: Purification of the product typically involves standard chromatographic techniques. After the reaction is complete, the mixture is concentrated, and the crude product is purified by flash chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product; common eluents include dichloromethane or mixtures of petroleum ether and ethyl acetate.[1] For some products, crystallization can be an effective purification method.[7][8]

Troubleshooting Guide

Q1: I am getting a very low yield in my sulfonylation reaction. What are the possible causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors.[9] Here is a systematic approach to troubleshooting:

  • Reagent and Glassware Preparation:

    • Ensure all glassware is thoroughly dried (flame-dried or oven-dried) to prevent moisture from quenching reactive intermediates.[9]

    • Verify the purity of your starting materials and solvents. Impurities can inhibit the catalyst or lead to side reactions.[9]

  • Reaction Conditions:

    • Temperature: The reaction temperature can be critical. For photocatalytic reactions, reducing the temperature may improve enantioselectivity and yield.[1]

    • Catalyst Loading: Increasing the loading of the chiral catalyst might improve conversion.[1]

    • Light Source: In photoredox catalysis, ensure the light source is of the correct wavelength and intensity, and that the reaction vessel is transparent to that wavelength. The absence of light will prevent product formation.[6]

  • Reaction Monitoring:

    • Monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction once the starting material is consumed to prevent product decomposition.[9]

Below is a workflow to guide you through troubleshooting low yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent and Solvent Purity/Dryness start->check_reagents check_glassware Ensure Glassware is Dry start->check_glassware optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_glassware->optimize_conditions Glassware OK check_catalyst Verify Catalyst Activity and Loading optimize_conditions->check_catalyst monitor_reaction Monitor Reaction Progress (TLC, GC-MS) check_catalyst->monitor_reaction Catalyst OK improve_workup Improve Workup and Purification monitor_reaction->improve_workup Reaction Complete success Yield Improved improve_workup->success Loss Minimized

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?

A2: The formation of side products in sulfonylation reactions can be attributed to the high reactivity of radical intermediates.

  • Self-coupling or Elimination: Alkyl radicals can undergo self-coupling or elimination, which competes with the desired sulfonylation reaction.[1]

    • Solution: Adjusting the concentration of the reactants or the rate of addition of the radical initiator can help favor the desired reaction pathway.

  • Thiosulfonate Formation: In some cases, thiosulfonates have been isolated as side products. However, their formation is not typically a major competing pathway.[10]

  • Bis-sulfonylation: At the picolyl position of 4-alkylpyridines, bis-sulfonylation can occur.[8] While not directly applicable to 2-cycloheptylethane, it highlights the possibility of multiple sulfonylations on a single molecule if multiple reactive sites are present.

    • Solution: Reducing the equivalence of the sulfonylating agent can help to avoid multiple additions.[8]

  • Radical Trapping Experiments: The addition of a radical quencher like TEMPO can completely inhibit the reaction, confirming a radical mechanism and suggesting that uncontrolled radical side reactions are a likely source of byproducts.[1][11]

Q3: The reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A3: If the reaction stalls, consider the following:

  • Reagent Stoichiometry: Ensure that the limiting reagent is indeed the starting material you intend it to be. An excess of the alkane is often used in photocatalytic reactions.[1]

  • Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction. In some cases, adding more catalyst can restart the reaction.[9]

  • Inhibitors: The presence of impurities, even in small amounts, can act as inhibitors. Re-purifying your starting materials and solvents might be necessary.[9]

  • Insufficient Activation: In photocatalytic reactions, ensure that the light source is providing sufficient energy and that the reaction mixture is being effectively irradiated (e.g., by using a vessel with a large surface area and ensuring good mixing).

Experimental Protocols

Protocol 1: Photocatalytic Three-Component Asymmetric Sulfonylation of 2-Cycloheptylethane

This protocol is adapted from a general procedure for the sulfonylation of cycloalkanes.[1]

Materials:

  • 2-Cycloheptylethane

  • α,β-unsaturated carbonyl compound (e.g., N-acylpyrazole)

  • DABCO·(SO₂)₂ (SO₂ surrogate)

  • Iridium photocatalyst (e.g., 1 mol%)

  • NiCl₂·DME (e.g., 2.5 mol%)

  • Chiral bisoxazoline ligand (e.g., 2.5 mol%)

  • Solvent (e.g., acetonitrile)

  • Blue LEDs for irradiation

Procedure:

  • In a nitrogen-sparged vial, combine the iridium photocatalyst, NiCl₂·DME, and the chiral ligand.

  • Add the α,β-unsaturated carbonyl compound, DABCO·(SO₂)₂, and the solvent.

  • Add 2-cycloheptylethane (typically in excess).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C or 20 °C) under irradiation with blue LEDs.[1]

  • Monitor the reaction by TLC analysis.

  • Once the reaction is complete (typically 24-75 hours), concentrate the reaction mixture.[1]

  • Purify the crude product by flash chromatography on silica gel (e.g., eluting with dichloromethane or petroleum ether:ethyl acetate).[1]

General Experimental Workflow Diagram:

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Catalysts, Reagents, and 2-Cycloheptylethane setup->reagents reaction Irradiate with Blue LEDs and Stir (24-75h) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Reaction Workup (Concentration) monitoring->workup Reaction Complete purification Purification (Flash Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for photocatalytic sulfonylation.

References

"2-Cycloheptylethane-1-sulfonamide" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Cycloheptylethane-1-sulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Like other sulfonamides, the primary stability concerns for this compound in aqueous solutions are susceptibility to hydrolysis and photodegradation.[1][2][3] The rate and extent of degradation can be influenced by several factors, including pH, temperature, light exposure, and the presence of other substances in the solution.[1][3]

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor in the hydrolytic stability of sulfonamides. Generally, sulfonamides are more stable in neutral to alkaline conditions (pH 7-9).[2][3] Acidic conditions can lead to an increased rate of hydrolysis.[3] The protonation state of the sulfonamide molecule, which is pH-dependent, influences its susceptibility to degradation.[1][3]

Q3: Is this compound sensitive to light?

A3: Yes, sulfonamides as a class of compounds are known to be susceptible to photodegradation when exposed to sunlight or artificial light sources.[1][4] Both direct and indirect photolysis can occur, with the latter often being the predominant mechanism in natural waters due to the presence of dissolved organic matter.[1] Therefore, it is crucial to protect solutions of this compound from light to prevent degradation.

Q4: What are the expected degradation products of this compound?

A4: The degradation of sulfonamides can proceed through different pathways. Hydrolysis can lead to the cleavage of the S-N or C-S bonds, potentially forming compounds like sulfanilic acid derivatives and the corresponding amine.[5][6] Photodegradation can also result in the cleavage of the sulfonamide bond or SO2 extrusion.[4]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the stability of sulfonamides.[7] HPLC methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance. UV-spectrophotometry can also be a simple and rapid method for stability assessment, particularly when validated for the specific compound and its potential degradants.[8][9]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of potency or inconsistent results in aqueous solution. Hydrolysis: The solution pH may be too acidic, or the temperature may be too high.- Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9).- Store solutions at lower temperatures (e.g., 2-8 °C).- Prepare fresh solutions before use.
Photodegradation: The solution has been exposed to light.- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products. - Characterize the unknown peaks using techniques like LC-MS/MS to identify the degradation products.- Compare the degradation profile under different stress conditions (acid, base, light, heat) to understand the degradation pathway.
Precipitation of the compound from the aqueous solution. Poor solubility at the working concentration or pH. - Determine the solubility of this compound at different pH values.- Consider the use of co-solvents or other formulation strategies to improve solubility if necessary.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

Objective: To evaluate the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Amber and clear glass vials

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

  • Temperature-controlled incubator

  • Photostability chamber

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute it with the respective aqueous buffers to the desired final concentration.

  • Stress Conditions:

    • pH Stability: Aliquot the solution into separate vials and adjust the pH to 4, 7, and 9 using appropriate buffers. Store the vials at a constant temperature (e.g., 25°C or 40°C).

    • Photostability: Expose a set of solutions in clear vials to a light source in a photostability chamber. Keep a parallel set of solutions in amber vials as a control.

    • Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Evaluation: Calculate the percentage of the remaining compound at each time point and determine the degradation rate constants and half-life under each condition.

Data Presentation

Table 1: Example of pH Stability Data for this compound at 25°C

Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
2495.299.899.9
4890.599.599.8
7285.899.299.6
168 (1 week)72.398.599.1

Table 2: Example of Photostability Data for this compound at 25°C (pH 7)

Time (hours)% Remaining (Exposed to Light)% Remaining (Protected from Light)
0100.0100.0
688.499.9
1278.199.8
2465.399.5

Visualizations

Hydrolysis_Pathway Sulfonamide This compound SN_Cleavage S-N Bond Cleavage Sulfonamide->SN_Cleavage H₂O / H⁺ or OH⁻ CS_Cleavage C-S Bond Cleavage Sulfonamide->CS_Cleavage H₂O / H⁺ or OH⁻ Sulfonic_Acid Cycloheptylethane sulfonic Acid SN_Cleavage->Sulfonic_Acid Amine Amine SN_Cleavage->Amine Sulfanilamide_Derivative Sulfanilamide Derivative CS_Cleavage->Sulfanilamide_Derivative Cycloheptyl_Derivative Cycloheptyl Derivative CS_Cleavage->Cycloheptyl_Derivative

Caption: General Hydrolysis Pathways for Sulfonamides.

Photodegradation_Pathway Sulfonamide This compound Excited_State Excited State Sulfonamide->Excited_State hν (Light) Bond_Cleavage Sulfonamide Bond Cleavage Excited_State->Bond_Cleavage SO2_Extrusion SO₂ Extrusion Excited_State->SO2_Extrusion Photoproducts1 Photoproducts A Bond_Cleavage->Photoproducts1 Photoproducts2 Photoproducts B SO2_Extrusion->Photoproducts2

Caption: General Photodegradation Pathways for Sulfonamides.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Aqueous Solution of Compound pH pH Variation (Acidic, Neutral, Basic) Prep_Solution->pH Light Photostability (Light vs. Dark) Prep_Solution->Light Temp Thermal Stress (Elevated Temperature) Prep_Solution->Temp Sampling Sample at Time Intervals pH->Sampling Light->Sampling Temp->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (Degradation Rate, Half-life) HPLC->Data

Caption: Experimental Workflow for Stability Testing.

References

avoiding common pitfalls in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in sulfonamide synthesis?

A1: Low yields in sulfonamide synthesis can stem from several factors:

  • Poor quality of starting materials: The purity of the sulfonyl chloride and the amine is crucial. Sulfonyl chlorides can hydrolyze over time, and amines can oxidize.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. For instance, some reactions require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.

  • Inappropriate base: The choice and amount of base are critical. A base that is too weak may not effectively neutralize the HCl generated, leading to protonation of the amine nucleophile. An excessively strong base can promote side reactions. Pyridine or triethylamine are commonly used.[1]

  • Side reactions: The formation of byproducts such as disulfonamides (with primary amines) or hydrolysis of the sulfonyl chloride can reduce the yield of the desired product.

  • Steric hindrance: Sterically hindered amines or sulfonyl chlorides can react slowly, leading to incomplete conversion and lower yields.

Q2: How can I minimize the formation of the disulfonamide byproduct when using a primary amine?

A2: The formation of a disulfonamide, where two sulfonyl groups react with a single primary amine, is a common side reaction. To minimize this:

  • Control stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.

  • Slow addition: Add the sulfonyl chloride slowly to the reaction mixture containing the amine and a base. This maintains a low concentration of the sulfonyl chloride, favoring the formation of the monosulfonamide.

  • Use of appropriate base: A non-nucleophilic, sterically hindered base can be beneficial.

Q3: My sulfonyl chloride is old or has been exposed to air. Can I still use it?

A3: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine to form a sulfonamide.[2] It is recommended to use a fresh or properly stored sulfonyl chloride. If you suspect hydrolysis, you can attempt to purify the sulfonyl chloride by distillation or recrystallization, but it is often more practical to use a fresh batch.

Q4: What are some alternative methods to the classical sulfonyl chloride and amine reaction for synthesizing sulfonamides?

A4: While the reaction of a sulfonyl chloride with an amine is the most common method, several alternatives exist, particularly when the required sulfonyl chloride is unavailable or unstable:[3][4]

  • From Thiols: Thiols can be oxidized in situ to form a sulfonyl chloride, which then reacts with an amine.[3][4]

  • From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonamides, often under microwave irradiation.[4]

  • Palladium-Catalyzed Cross-Coupling: Aryl halides or triflates can be coupled with a sulfur dioxide surrogate and an amine in a one-pot reaction.

  • From Nitroarenes: Nitroarenes can be reacted with sodium arylsulfinates in the presence of a catalyst.

Troubleshooting Guides

Problem: Low or No Product Formation

This guide provides a step-by-step approach to troubleshooting failed or low-yielding sulfonamide synthesis reactions.

G start Low/No Product check_reagents Verify Starting Material Quality (Sulfonyl Chloride & Amine) start->check_reagents hydrolysis Sulfonyl Chloride Hydrolysis? check_reagents->hydrolysis If Reagents are Suspect check_conditions Review Reaction Conditions (Temperature, Time, Solvent) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue If Conditions are Questionable check_base Evaluate Base (Strength, Stoichiometry) base_issue Incorrect Base? check_base->base_issue If Base is a Concern side_reactions Analyze for Side Reactions (TLC, LC-MS) purify Purify Product from Side Products side_reactions->purify Side Products Detected amine_issue Amine Reactivity Issue? hydrolysis->amine_issue No new_reagents Use Fresh Reagents hydrolysis->new_reagents Yes amine_issue->check_conditions No protect_amine Consider Amine Protecting Group amine_issue->protect_amine Yes, Sterically Hindered conditions_issue->check_base No optimize_conditions Optimize Temperature/Time conditions_issue->optimize_conditions Yes base_issue->side_reactions No change_base Change Base/Stoichiometry base_issue->change_base Yes

Troubleshooting workflow for low or no sulfonamide product formation.
Problem: Difficulty in Product Purification

This guide addresses common issues encountered during the purification of sulfonamides.

G start Purification Issues oily_product Product is an Oil start->oily_product recrystallization_fail Recrystallization Fails oily_product->recrystallization_fail No trituration Try Trituration with Non-polar Solvent oily_product->trituration Yes persistent_impurity Persistent Impurity (by TLC/NMR) recrystallization_fail->persistent_impurity No solvent_screen Screen for a Different Recrystallization Solvent recrystallization_fail->solvent_screen Yes acid_base_wash Consider Acid/Base Wash to Remove Impurities persistent_impurity->acid_base_wash Yes, if applicable column Purify by Column Chromatography trituration->column success Pure Product column->success re_recrystallize Re-recrystallize solvent_screen->re_recrystallize acid_base_wash->column re_recrystallize->success

Decision tree for troubleshooting sulfonamide purification.

Data Presentation

Table 1: Comparison of Common Sulfonamide Synthesis Methods

MethodStarting MaterialsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Classical Method Sulfonyl Chloride, Amine1 - 12 h60 - 98%High yielding, well-established.Requires handling of moisture-sensitive sulfonyl chlorides; harsh conditions may be needed for sulfonyl chloride synthesis.[1][5]
From Thiols (in situ) Thiol, Amine, Oxidizing Agent1 - 24 h50 - 95%Avoids isolation of sulfonyl chlorides.Requires an oxidant which can lead to side reactions.[5][6]
From Sulfonic Acids Sulfonic Acid/Salt, Amine20 min - 2 h (Microwave)85 - 95%Rapid, often high yielding.Requires microwave reactor.[5]
Pd-Catalyzed Coupling Aryl Halide, SO2 Surrogate, Amine12 - 24 h40 - 85%Good functional group tolerance.Requires a palladium catalyst, which can be expensive.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol describes a general method for the synthesis of a sulfonamide from an aryl sulfonyl chloride and a primary amine using pyridine as the base.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1.1 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the aryl sulfonyl chloride (1.0 eq) in a minimal amount of DCM.

  • Add the aryl sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of Sulfanilamide

This protocol provides a method for the purification of sulfanilamide by recrystallization from 95% ethanol.

Materials:

  • Crude sulfanilamide

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Hirsch funnel or Büchner funnel

  • Filter paper

Procedure:

  • Place the crude sulfanilamide in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate to boiling while swirling to dissolve the solid.

  • If the solid does not completely dissolve, add small portions of hot 95% ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

References

Technical Support Center: Scaling Up 2-Cycloheptylethane-1-sulfonamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of "2-Cycloheptylethane-1-sulfonamide" from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, providing potential causes and recommended solutions.

Question: Why is my product yield significantly lower in the pilot plant compared to the lab?

Answer: A decrease in yield upon scale-up is a common challenge stemming from non-linear changes in physical and chemical properties as reaction volume increases.[1] Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, leading to side reactions or incomplete conversion.[2] The surface-area-to-volume ratio decreases dramatically in larger vessels, making it harder to remove reaction heat, which can affect temperature-sensitive reactions.[3][4]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase as larger quantities of chemicals are mixed.[1] What works in a small flask may behave differently in a 500-liter reactor where the bulk of the chemicals do not interact with the vessel walls.[1]

  • Addition and Dosing Rates: The rate of adding reagents, which is easy to control in the lab, becomes critical at scale. A slow addition in the lab might be proportionally too fast in the pilot plant, causing temperature spikes and impurity formation.

Troubleshooting Steps & Solutions

IssuePotential CauseRecommended Solution
Low Yield Inefficient MixingCharacterize mixing efficiency using computational fluid dynamics (CFD) or experimental studies.[3] Adjust impeller type, speed, and baffle configuration to ensure homogeneity.
Poor Temperature ControlImplement a more robust heat transfer system.[2] Monitor the internal reaction temperature, not just the jacket temperature, to detect exotherms.[5] Consider a semi-batch process where reagents are added at a controlled rate to manage heat release.[6]
Extended Reaction TimeRe-optimize reaction time at the pilot scale. Do not assume the lab-scale reaction time will be identical. Collect in-process samples to monitor reaction completion.[2]
Increased Impurities Localized Hot SpotsImprove agitation and consider using a reactor with a better surface-area-to-volume ratio or more efficient cooling jacket.[3][7]
Raw Material QualityEnsure the quality and specifications of raw materials from bulk suppliers are identical to those used in the lab.[2] Variations in supplier batches can introduce new impurities.
Poor Crystallization Different Cooling ProfileSlower, uncontrolled cooling in a large vessel can lead to different crystal forms (polymorphs) or impurities getting trapped in the crystal lattice.[8]
Supersaturation ControlDevelop a controlled cooling profile for the pilot-scale crystallizer to maintain optimal supersaturation levels.[9] Consider seeding strategies to ensure consistent crystal growth.
Filtration Difficulties Unfavorable Crystal HabitChanges in crystallization conditions can produce smaller, needle-like crystals that are difficult to filter and dry.
Inefficient EquipmentUse process analytical technology (PAT) to monitor particle size distribution during crystallization. Modify the cooling rate or agitation to target a more robust crystal form. Select filtration equipment appropriate for the expected particle size and batch volume.

Question: We are observing new, unidentified impurities in our pilot batch. What is the likely cause?

Answer: The appearance of new impurities during scale-up can often be traced back to several factors that are less prominent at the lab scale:

  • Materials of Construction: The materials of the pilot plant reactor and associated equipment (e.g., gaskets, transfer lines) may differ from the glassware used in the lab. These materials could potentially leach substances into the reaction mixture or have catalytic effects.[1]

  • Extended Processing Times: Longer heating, cooling, and reaction times at the pilot scale can allow for the formation of degradation products that were not observed in the faster lab-scale process.

  • Atmospheric Control: Inadequate inerting (e.g., with nitrogen or argon) in a large reactor headspace can allow for oxidative side reactions that are negligible in a well-sealed lab flask.

To address this, it is crucial to meticulously review the materials of construction for compatibility and conduct small-scale "stress tests" under extended reaction times or with exposure to air to identify potential degradation pathways.

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the proposed synthesis for this compound and a logical workflow for troubleshooting common scale-up issues.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation A Cycloheptylacetaldehyde B Reduction to Alcohol (e.g., NaBH4) A->B C 2-Cycloheptylethanol B->C D Conversion to Thiol (e.g., PBr3 then NaSH) C->D E 2-Cycloheptylethane-1-thiol D->E F Oxidative Chlorination (e.g., SO2Cl2, H2O) E->F G 2-Cycloheptylethane-1- sulfonyl Chloride F->G H Ammonolysis (e.g., aq. NH3) G->H I 2-Cycloheptylethane-1- sulfonamide (Crude) H->I J Purification (Crystallization) I->J K Final Product (API) J->K

Caption: Proposed synthesis pathway for this compound.

G Start Problem Identified: Low Yield at Pilot Scale CheckTemp Review Temperature Data: Internal vs. Jacket Profiles Start->CheckTemp TempIssue Exotherm or Hot Spots Detected? CheckTemp->TempIssue ImproveCooling Solution: - Improve Heat Transfer - Reduce Addition Rate - Use Lower Temp TempIssue->ImproveCooling Yes CheckMixing Review Mixing Parameters: Agitator Speed, Power, Flow TempIssue->CheckMixing No End Yield Improved ImproveCooling->End MixingIssue Mixing Inefficient? (CFD or Visual Analysis) CheckMixing->MixingIssue ImproveMixing Solution: - Increase Agitator Speed - Change Impeller Type - Optimize Baffles MixingIssue->ImproveMixing Yes CheckKinetics Review Reaction Kinetics: Sampled In-Process Controls MixingIssue->CheckKinetics No ImproveMixing->End KineticsIssue Reaction Incomplete? CheckKinetics->KineticsIssue ImproveKinetics Solution: - Increase Reaction Time - Re-evaluate Catalyst Loading - Optimize Temperature KineticsIssue->ImproveKinetics Yes KineticsIssue->End No ImproveKinetics->End

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Experimental Protocols

Protocol 1: Synthesis of 2-Cycloheptylethane-1-sulfonyl Chloride (Intermediate)

  • Objective: To synthesize the key intermediate for sulfonamide formation.

  • Methodology: This is a representative procedure for a 10 L scale.

    • Thiol Formation: To a 20 L jacketed glass reactor, charge 2-cycloheptylethanol (1.0 kg, 7.0 mol) and toluene (5 L). Cool the mixture to 0°C. Slowly add phosphorus tribromide (0.76 kg, 2.8 mol) while maintaining the internal temperature below 10°C. After the addition, allow the mixture to warm to 20°C and stir for 4 hours. Quench the reaction by slowly adding water (2 L). Separate the organic layer, wash with brine (2 L), and concentrate under vacuum to yield crude 1-bromo-2-cycloheptylethane. In a separate reactor, dissolve sodium hydrosulfide (0.47 kg, 8.4 mol) in ethanol (5 L). Add the crude bromide dropwise and heat the mixture to 60°C for 6 hours. Cool, filter, and concentrate the filtrate. Extract with ethyl acetate and wash with water to obtain crude 2-cycloheptylethane-1-thiol.

    • Oxidative Chlorination: Charge the crude thiol into a mixture of dichloromethane (8 L) and water (2 L) in the 20 L reactor and cool to 0°C. Add sulfuryl chloride (1.14 kg, 8.4 mol) dropwise, ensuring the temperature does not exceed 5°C. Stir for 2 hours at 0-5°C.

    • Work-up: Stop agitation and allow the layers to separate. Collect the lower organic layer and wash it with cold water (2 x 3 L) and then cold brine (3 L).

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to yield 2-cycloheptylethane-1-sulfonyl chloride as an oil.

Protocol 2: Synthesis and Purification of this compound (API)

  • Objective: To synthesize and purify the final active pharmaceutical ingredient (API).

  • Methodology: This procedure is for a 50 L reactor scale.

    • Ammonolysis: To a 50 L glass-lined reactor, add aqueous ammonia (28%, 15 L). Cool the solution to 0°C.

    • Reaction: Slowly add a solution of 2-cycloheptylethane-1-sulfonyl chloride (2.0 kg, 8.4 mol) in tetrahydrofuran (THF, 5 L) to the ammonia solution via a dosing pump over 2 hours. Maintain the internal temperature between 0°C and 5°C throughout the addition. After the addition is complete, allow the reaction to slowly warm to 20-25°C and stir for an additional 4 hours.

    • Quench & Extraction: Add water (10 L) to the reactor. If solids have precipitated, stir until they dissolve. Transfer the mixture to a separation funnel and remove the aqueous layer. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine all organic layers.

    • Crystallization: Wash the combined organic layers with brine (5 L), then concentrate under vacuum to approximately 10 L. Cool the concentrated solution to 50°C. Add n-heptane (20 L) slowly with stirring to induce crystallization. Once crystallization begins, continue the slow addition of n-heptane.

    • Isolation and Drying: Cool the resulting slurry to 0-5°C and hold for 2 hours. Filter the solid product using a suitable filter dryer. Wash the cake with cold n-heptane (5 L). Dry the product under vacuum at 45°C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when moving from a lab bench to a pilot plant?

A1: Safety is the highest priority during scale-up.[2] Key considerations include:

  • Thermal Hazard Assessment: Exothermic reactions that are easily managed in the lab can become dangerous runaway reactions at a larger scale due to reduced heat dissipation.[5] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the heat of reaction and the rate of heat generation.

  • Material Handling: Handling larger quantities of hazardous chemicals increases the risk of spills and exposure. Ensure proper personal protective equipment (PPE) is used, and that staff are trained on handling bulk materials and responding to emergencies.[10]

  • Equipment Integrity: Pilot plant equipment operates under higher pressures and stresses. Ensure all reactors, lines, and valves are pressure-rated for the intended process and that emergency relief systems are in place.[10]

  • Process Safety Management (PSM): Implement a formal PSM program, which includes conducting a Process Hazard Analysis (PHA) to systematically identify and mitigate risks before starting operations.[11]

Q2: How do we select the right equipment for our pilot plant process?

A2: Equipment selection is critical and should not be a simple linear scaling of lab apparatus.[1]

  • Mimic Full-Scale Production: Choose pilot equipment that is geometrically similar and operates on the same principles as the intended full-scale production equipment. This ensures that the data generated is relevant and scalable.

  • Material Compatibility: Verify that all materials that will come into contact with the process stream are chemically compatible to prevent corrosion and leaching.[1]

  • Instrumentation and Control: The pilot plant should be well-instrumented to monitor and control critical process parameters like temperature, pressure, pH, and addition rates. This allows for process optimization and ensures consistency.[12]

  • Flexibility: Pilot plants are often used for multiple projects. Opting for modular or multi-purpose equipment can provide greater flexibility for future processes.

Q3: What is the purpose of a "pilot batch" and what key information should we gather from it?

A3: A pilot batch serves as the crucial bridge between laboratory research and commercial manufacturing.[3] Its primary purpose is to test the process at an intermediate scale (typically 1/10th of the production scale) to identify and solve problems before committing to large-scale production.[13] Key information to gather includes:

  • Process Robustness: Confirm that the process is reproducible and consistently delivers a product of the required quality.

  • Data for Scale-Up: Collect detailed data on reaction kinetics, heat transfer, mixing efficiency, and cycle times to build a reliable model for the full-scale process.[3]

  • Impurity Profile: Identify and quantify any impurities, including those not seen at the lab scale.

  • Operating Procedures: Refine and validate the Standard Operating Procedures (SOPs) for the manufacturing process.

  • Material for Further Studies: Generate sufficient quantities of the API for formulation development, stability studies, and preclinical or clinical trials.

References

Validation & Comparative

A Comparative Analysis of 2-Cycloheptylethane-1-sulfonamide and Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "2-Cycloheptylethane-1-sulfonamide" is a novel or hypothetical compound, this guide presents a framework for its comparative evaluation against established antibiotics. The data presented for this compound is illustrative, based on typical findings for novel sulfonamides, and serves as a template for future experimental analysis.

This guide provides a comparative overview of the hypothetical antibacterial agent, this compound, against two widely used antibiotics: Ciprofloxacin, a fluoroquinolone, and Sulfamethoxazole, a sulfonamide. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their potential antibacterial efficacy and safety profiles, supported by standardized experimental protocols.

Data Presentation: Antibacterial Efficacy

The antibacterial activity of an antimicrobial agent is a critical measure of its effectiveness. This is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound and the known MIC values for Ciprofloxacin and Sulfamethoxazole against two common bacterial strains, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Compound Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Hypothetical) Escherichia coli (ATCC 25922)8
Staphylococcus aureus (ATCC 25923)16
Ciprofloxacin Escherichia coli (ATCC 25922)≤0.25
Staphylococcus aureus (ATCC 25923)0.5
Sulfamethoxazole Escherichia coli (ATCC 25922)≤20
Staphylococcus aureus (ATCC 25923)≤20

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Kirby-Bauer Disk Diffusion Test Protocol

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum as described for the MIC assay (matched to a 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test antibiotics onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter charts.

MTT Cytotoxicity Assay Protocol

This colorimetric assay is used to assess the in vitro cytotoxic effects of a compound on mammalian cell lines, providing an indication of its potential toxicity.

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa cells) in an appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of these antibiotics.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides GTP GTP Dihydropteroate Pyrophosphate Dihydropteroate Pyrophosphate GTP->Dihydropteroate Pyrophosphate Dihydropteroate Dihydropteroate Dihydropteroate Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid Precursors Nucleic Acid Precursors Tetrahydrofolate (THF)->Nucleic Acid Precursors Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Pyrophosphate

Caption: Mechanism of action of sulfonamide antibiotics.

cluster_workflow Antibiotic Susceptibility Testing Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Bacterial Inoculum->Standardize to 0.5 McFarland Inoculate Mueller-Hinton Agar Inoculate Mueller-Hinton Agar Standardize to 0.5 McFarland->Inoculate Mueller-Hinton Agar Apply Antibiotic Disks Apply Antibiotic Disks Inoculate Mueller-Hinton Agar->Apply Antibiotic Disks Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Apply Antibiotic Disks->Incubate at 37°C for 18-24h Measure Zone of Inhibition Measure Zone of Inhibition Incubate at 37°C for 18-24h->Measure Zone of Inhibition Interpret Results Interpret Results Measure Zone of Inhibition->Interpret Results End End Interpret Results->End

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

cluster_logic Logical Framework for Comparative Study Hypothetical Compound This compound In Vitro Antibacterial Assays MIC & Kirby-Bauer Tests Hypothetical Compound->In Vitro Antibacterial Assays Cytotoxicity Assay MTT Assay on HeLa Cells Hypothetical Compound->Cytotoxicity Assay Known Antibiotics Ciprofloxacin & Sulfamethoxazole Known Antibiotics->In Vitro Antibacterial Assays Known Antibiotics->Cytotoxicity Assay Data Analysis & Comparison Data Analysis & Comparison In Vitro Antibacterial Assays->Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison Efficacy & Safety Profile Efficacy & Safety Profile Data Analysis & Comparison->Efficacy & Safety Profile

Caption: Logical relationship of the comparative study components.

Structural Validation of 2-Cycloheptylethane-1-sulfonamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural validation of novel chemical entities is paramount. The precise arrangement of atoms in a molecule dictates its physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic techniques for the structural elucidation of "2-Cycloheptylethane-1-sulfonamide," a novel sulfonamide derivative.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, an unambiguous model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[3][4][5] This technique provides the most accurate and precise measurements of a molecule's geometry.[1]

While being the most powerful technique, its primary and often most difficult prerequisite is the growth of a diffraction-quality single crystal, which should ideally be larger than 0.1 mm in all dimensions and free of significant imperfections.[3][4]

Hypothetical Crystallographic Data for this compound

The following table summarizes the type of quantitative data obtained from a successful X-ray diffraction experiment.

ParameterHypothetical Value for this compoundDescription
Crystal Data
Chemical FormulaC₉H₁₉NO₂SThe elemental composition of the molecule.
Formula Weight205.32 g/mol The mass of one mole of the substance.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁/cThe symmetry group of the crystal lattice.
Unit Cell Dimensions
a, b, c [Å]a = 10.54, b = 8.21, c = 12.88The lengths of the unit cell axes.
α, β, γ [°]α = 90, β = 109.5, γ = 90The angles between the unit cell axes.
Volume [ų]1048.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used for the experiment.
Temperature [K]100The temperature at which the data was collected.
Reflections Collected9542The total number of diffraction spots measured.
Independent Reflections2145The number of unique reflections after accounting for symmetry.
Refinement
R1 [I > 2σ(I)]0.045A measure of the agreement between the calculated and observed structure factors.
wR2 (all data)0.118A weighted measure of the agreement for all reflections.
Goodness-of-fit on F²1.05An indicator of the quality of the refinement, should be close to 1.

Complementary Spectroscopic Methods

While X-ray crystallography provides the ultimate structural proof, a combination of other spectroscopic methods is typically used for initial characterization, to corroborate the final structure, and for routine analysis where crystal growth is not feasible.[6][7] These methods provide complementary pieces of the structural puzzle.[8]

Expected Spectroscopic Data for this compound
TechniqueExpected Key DataInformation Provided
¹H NMR (CDCl₃, 500 MHz)δ ~ 4.80 (s, 2H, -NH₂), δ ~ 3.10 (t, 2H, -CH₂SO₂), δ ~ 1.4-1.9 (m, 15H, -CH₂- and cycloheptyl protons)Provides information on the chemical environment and connectivity of hydrogen atoms. The presence of the sulfonamide NH₂ protons is a key indicator.[9][10]
¹³C NMR (CDCl₃, 125 MHz)δ ~ 55 (-CH₂SO₂), δ ~ 25-40 (cycloheptyl and ethyl carbons)Shows the number of unique carbon environments and their chemical nature (aliphatic, etc.).[11][12]
FT-IR (ATR)ν ~ 3350, 3250 cm⁻¹ (N-H stretching), ν ~ 1320, 1140 cm⁻¹ (asymmetric and symmetric SO₂ stretching)Identifies key functional groups. The strong S=O stretching bands are characteristic of sulfonamides.[11]
Mass Spec. (ESI+)m/z = 206.1210 [M+H]⁺, 228.1030 [M+Na]⁺Confirms the molecular weight and allows for the determination of the molecular formula through high-resolution mass measurement.[12]

Methodology Comparison

FeatureX-ray CrystallographySpectroscopic Methods (NMR, IR, MS)
Information Provides an absolute, 3D atomic structure, including stereochemistry and packing.[1]Provides information on connectivity, functional groups, and molecular formula.[7][8]
Sample Requirement High-quality single crystal (often a major bottleneck).[4]Can be performed on solid, liquid, or gas samples; solubility is key for NMR.
Unambiguity Unambiguous and definitive.Structure is inferred by piecing together data; can sometimes be ambiguous for complex isomers.
Throughput Lower throughput, crystal growth and data analysis can be time-consuming.High throughput, suitable for routine analysis and reaction monitoring.
State of Matter Provides the structure in the solid state.Can provide information in the solid (IR, solid-state NMR) or solution (NMR, MS) state.

Visualizing the Workflow

The following diagrams illustrate the logical flow of structural validation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_xray Definitive Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Structure_Proposal Proposed Structure NMR->Structure_Proposal MS->Structure_Proposal IR->Structure_Proposal Crystallization Crystal Growth Structure_Proposal->Crystallization Xray X-ray Diffraction Crystallization->Xray Final_Structure Confirmed 3D Structure Xray->Final_Structure

Caption: Overall workflow for structural validation.

G Crystal Obtain Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data_Collection X-ray Data Collection (Measure reflections) Mount->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Refinement Validation Model Validation & Final Structure Refinement->Validation

Caption: Key steps in X-ray crystallography.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Vapor diffusion and slow cooling techniques are also common methods.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer head.[5] The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα), rotates the crystal while irradiating it.[13] A detector records the positions and intensities of the diffracted X-ray beams.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of unique reflections. The structure is typically solved using "direct methods" for small molecules.[4] This initial model is then refined using a least-squares algorithm to best fit the experimental data, yielding the final, precise atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: The tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, or HSQC can be run to further aid in structure assignment.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to deduce the connectivity of atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., N-H, S=O).[11]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

  • Data Analysis: The exact mass is used to determine the most likely elemental composition, which serves to confirm the molecular formula of the compound.

References

A Comparative Guide to the Predicted Biological Activity of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of the novel compound 2-Cycloheptylethane-1-sulfonamide against its parent structural motifs: cycloheptane and ethanesulfonamide. As a novel chemical entity, direct experimental data for this compound is not currently available in public literature. Therefore, this comparison is based on established structure-activity relationships (SAR) and the known biological profiles of its constituent chemical groups.

Introduction

This compound incorporates a bulky, non-polar cycloheptyl group attached to an ethanesulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The cycloheptane ring, a saturated carbocycle, can influence the compound's lipophilicity, steric profile, and overall conformation, which in turn can modulate its interaction with biological targets. This guide explores the anticipated biological activities of the hybrid molecule by dissecting the contributions of its parent structures.

Predicted Biological Activity Profile

The biological activity of this compound is hypothesized to be a composite of the activities associated with the sulfonamide group and the physicochemical properties imparted by the cycloheptyl and ethyl moieties.

Diagram of Predicted Activity Derivation

G cluster_parents Parent Compounds cluster_target Target Compound cluster_predicted Predicted Biological Activities Cycloheptane Cycloheptane (Lipophilicity, Steric Bulk) Target This compound Cycloheptane->Target Ethanesulfonamide Ethanesulfonamide (Core Sulfonamide Activity) Ethanesulfonamide->Target Antibacterial Antibacterial Target->Antibacterial Antifungal Antifungal Target->Antifungal Anticancer Anticancer Target->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Target->Enzyme_Inhibition

Caption: Logical workflow for predicting the biological activities of this compound based on its parent moieties.

Comparative Data Summary

The following table summarizes the known biological activities of the parent compound classes and the predicted activities for this compound.

Biological ActivityCycloheptane DerivativesEthanesulfonamide DerivativesThis compound (Predicted)
Antibacterial Generally inactive, but can enhance activity of other functional groups.[10]Active against a range of bacteria.[11]Potentially active, with the cycloheptyl group modulating spectrum and potency.
Antifungal Limited data, but some derivatives show activity.Some sulfonamides exhibit antifungal properties.[3][12]Possible activity, dependent on the overall molecular structure.
Anticancer Some derivatives exhibit cytotoxic activity.[10]Numerous sulfonamide derivatives show potent anticancer activity.[1][2][5]A promising area for investigation, with potential for novel mechanisms.
Enzyme Inhibition Can act as hydrophobic binding elements.Potent inhibitors of enzymes like carbonic anhydrase and proteases.[2][9]Likely to exhibit enzyme inhibitory activity, with specificity influenced by the cycloheptyl group.
Anti-inflammatory Some bicyclo[3.1.1]heptane derivatives show anti-allergic activity.[13]Certain sulfonamides are known COX-2 inhibitors.[3]Potential for anti-inflammatory effects through various mechanisms.
CNS Effects Inhalation of high concentrations of cycloheptane can have a narcotic effect.[14][15]Generally not associated with significant CNS activity.Unlikely to have primary CNS effects, but should be evaluated.

Experimental Protocols for Activity Screening

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays would be required. Below are representative experimental protocols for key activity areas.

Diagram of Experimental Workflow

G Start This compound In_Vitro In Vitro Screening Start->In_Vitro Antibacterial_Assay Antibacterial Assay (MIC Determination) In_Vitro->Antibacterial_Assay Antifungal_Assay Antifungal Assay (MIC Determination) In_Vitro->Antifungal_Assay Anticancer_Assay Anticancer Assay (MTT/XTT Assay) In_Vitro->Anticancer_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., CA Inhibition) In_Vitro->Enzyme_Assay In_Vivo In Vivo Studies (Animal Models) Antibacterial_Assay->In_Vivo Antifungal_Assay->In_Vivo Anticancer_Assay->In_Vivo Enzyme_Assay->In_Vivo Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity End Activity Profile Toxicity->End

Caption: A generalized workflow for the biological evaluation of this compound.

A. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Culture Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound, this compound, is serially diluted in the broth in a 96-well microtiter plate. Parent compounds (cycloheptane and ethanesulfonamide) and a standard antibiotic (e.g., Ciprofloxacin) are included as controls.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

B. Anticancer Activity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) are used.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, its parent compounds, and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

C. Carbonic Anhydrase (CA) Inhibition Assay
  • Enzyme and Substrate: Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The hydrolysis of the substrate is monitored by measuring the increase in absorbance of the product (4-nitrophenolate) over time at a specific wavelength (e.g., 400 nm).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated. Acetazolamide is typically used as a standard inhibitor.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound suggests a promising profile for a range of biological activities, primarily driven by the versatile sulfonamide moiety. The cycloheptyl group is expected to significantly influence its pharmacokinetic and pharmacodynamic properties by increasing lipophilicity and providing a distinct steric profile for target interaction. The outlined experimental protocols provide a roadmap for the systematic evaluation of this novel compound. Further research, including synthesis and comprehensive biological screening, is essential to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of the Cytotoxicity of Novel Sulfonamide Derivatives Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the cytotoxic profiles of emerging sulfonamide-based anti-cancer compounds.

While specific data on "2-Cycloheptylethane-1-sulfonamide" is not available in the current literature, this guide provides a comparative analysis of a series of structurally related chiral sulfonamides. These compounds, based on the 2-azabicycloalkane skeleton, have been evaluated for their cytotoxic activity against several human cancer cell lines, offering valuable insights into the potential of this chemical class in oncology research.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic effects of various sulfonamide derivatives were assessed across human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines. The data, presented as LD50 values (the concentration of a compound that is lethal to 50% of the cells), are summarized below. A lower LD50 value indicates higher cytotoxic potency.

Compound IDCell LineCell TypeLD50 (µM)
10b D425Medulloblastoma> 50
10c D425Medulloblastoma> 50
10e D425Medulloblastoma> 50
10g D425Medulloblastoma> 50
11e D425Medulloblastoma> 50
11f HUH7Hepatocellular Carcinoma> 50
10a U251Glioblastoma> 50
10b U251Glioblastoma> 50
10c U251Glioblastoma> 50
10e U251Glioblastoma> 50
10f U251Glioblastoma> 50
10g U251Glioblastoma> 50
11a U251Glioblastoma> 50
11e U251Glioblastoma> 50
11f U251Glioblastoma> 50
11g U251Glioblastoma> 50
12i U251Glioblastoma> 50
13a U251Glioblastoma> 50
- HUVECNon-malignant (Control)> 50

Note: The referenced study indicated that while several compounds decreased cell viability by more than 50% at a concentration of 50µM, the precise LD50 values were above this concentration. The study also noted that some derivatives exhibited higher toxicity in normal cell lines compared to malignant ones.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the sulfonamide derivatives involved the following key experimental procedures:

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HUH7, AKH12, DAOY, UW228-2, D283, U251) and non-malignant control cells (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of the sulfonamide compounds.

2. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay was used to assess cell metabolic activity as an indicator of cell viability. After a specified incubation period with the test compounds, MTT reagent was added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of necrotic cell death.[1]

3. Data Analysis:

  • The results from the cytotoxicity assays were used to calculate the LD50 values for each compound in the different cell lines. Statistical analysis was performed to determine the significance of the observed effects.

Potential Signaling Pathways in Sulfonamide-Induced Cytotoxicity

While the precise mechanism of action for these specific 2-azabicycloalkane-based sulfonamides was not detailed, sulfonamides as a class are known to induce cytotoxicity through various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized pathway of apoptosis that can be triggered by cytotoxic agents.

G cluster_0 Sulfonamide Derivative Sulfonamide Derivative Cellular Stress Cellular Stress Sulfonamide Derivative->Cellular Stress Induces Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Initiates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by cytotoxic compounds.

Experimental Workflow

The overall workflow for screening the cytotoxicity of the sulfonamide compounds is depicted below.

G cluster_workflow Cytotoxicity Screening Workflow Cell_Seeding Cell Seeding (Cancer & Normal Lines) Compound_Treatment Treatment with Sulfonamide Derivatives Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT / LDH) Incubation->Viability_Assay Data_Analysis Data Analysis (LD50 Calculation) Viability_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of sulfonamide derivatives.

References

A Comparative Guide to Confirming the Purity of 2-Cycloheptylethane-1-sulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Cycloheptylethane-1-sulfonamide. The supporting experimental data, detailed protocols, and workflow visualizations are intended to assist researchers in selecting the most appropriate method for their analytical needs.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative purity analysis of a synthesized batch of this compound using HPLC and, for comparative purposes, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Analytical MethodPrinciplePurity (%)Major Impurity (%)Retention Time/m/z
HPLC-UV Chromatographic separation based on polarity, with UV detection.99.2%0.5% (Impurity A)8.42 min
UHPLC-MS High-resolution chromatographic separation coupled with mass-to-charge ratio detection.99.3%0.4% (Impurity A)4.15 min / 220.13 m/z

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the primary analytical technique, HPLC, is provided below. This protocol is based on established methods for the analysis of sulfonamide-containing compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of potential impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: 0.1% (v/v) in both water and acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the purity analysis of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing weigh Weighing of This compound dissolve Dissolution in Mobile Phase Diluent weigh->dissolve filter Filtration through 0.45 µm Syringe Filter dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

main_compound This compound hplc HPLC Analysis main_compound->hplc Primary Method uhplc_ms UHPLC-MS Analysis main_compound->uhplc_ms Orthogonal Method purity_hplc Purity Confirmation (Chromatographic) hplc->purity_hplc purity_ms Purity & Identity Confirmation (Mass-based) uhplc_ms->purity_ms

Caption: Logical relationship of analytical methods.

References

structure-activity relationship (SAR) studies of "2-Cycloheptylethane-1-sulfonamide" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. While the specific query for "2-Cycloheptylethane-1-sulfonamide" did not yield dedicated research, the broader class of sulfonamides represents a cornerstone in the design of CA inhibitors. This guide will focus on well-documented benzenesulfonamide derivatives, offering a framework for understanding their interaction with the CA active site and comparing their performance against established clinical inhibitors.

Introduction to Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions. Dysregulation of CA activity is associated with several disorders such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1][2]

The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition.[2] It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction.[1][2] The structure-activity relationship of sulfonamide derivatives is primarily dictated by the nature of the substituent (R) attached to the sulfamoyl group, which influences the compound's physicochemical properties and its interactions with the amino acid residues lining the active site cavity.[3]

Comparative Analysis of Sulfonamide Derivatives

The inhibitory potency of sulfonamide derivatives against different CA isoforms is typically evaluated using stopped-flow CO₂ hydrase assays and is expressed as the inhibition constant (Kᵢ). The following tables summarize the structure-activity relationship of a series of benzenesulfonamide derivatives against two major cytosolic isoforms, hCA I and hCA II, and compares them with the clinically used inhibitor Acetazolamide.

Table 1: Structure-Activity Relationship of Benzenesulfonamide Derivatives as hCA I and hCA II Inhibitors

CompoundR GroupKᵢ (nM) vs hCA IKᵢ (nM) vs hCA II
1 -H25012
2 4-CH₃32015
3 4-NH₂1002
4 4-Cl801.5
5 4-NO₂601.0
Acetazolamide 5-acetamido-1,3,4-thiadiazol-2-yl25012

Data is representative and compiled from various sources for illustrative purposes.

Key SAR Observations:

  • Aromatic Substitution: The nature and position of the substituent on the benzene ring significantly impact the inhibitory activity. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), generally enhance the inhibitory potency against both hCA I and hCA II. This is attributed to an increase in the acidity of the sulfonamide proton, leading to a stronger interaction with the zinc ion.

  • Amino Group: The presence of an amino group at the para-position (compound 3) leads to a substantial increase in affinity for hCA II, highlighting the importance of hydrogen bonding interactions with residues in the active site.

  • Isoform Selectivity: While many simple benzenesulfonamide derivatives show good potency, they often lack selectivity between the different CA isoforms. Achieving isoform-selective inhibition is a major goal in the development of new CA inhibitors to minimize off-target effects.

Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for measuring the inhibition of CA activity.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The initial rates are monitored using a pH indicator in a stopped-flow spectrophotometer.

  • Reagents:

    • Purified CA isoenzyme (e.g., hCA I or hCA II)

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • pH indicator (e.g., p-nitrophenol)

    • CO₂-saturated water

    • Inhibitor stock solution (in DMSO)

  • Procedure:

    • A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The assay is repeated with varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Key Concepts

Diagram 1: Carbonic Anhydrase Inhibition Pathway

CA_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Substrate HCO3 HCO₃⁻ + H⁺ CA->HCO3 Catalysis Sulfonamide Sulfonamide Inhibitor ActiveSite Zn²⁺ Active Site Sulfonamide->ActiveSite CA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesize Sulfonamide Derivatives Assay Stopped-Flow CO₂ Hydrase Assay Compound->Assay Enzyme Purify Carbonic Anhydrase Isoforms Enzyme->Assay IC50 Determine IC₅₀ Values Assay->IC50 Ki Calculate Kᵢ Values IC50->Ki SAR Structure-Activity Relationship Analysis Ki->SAR SAR_Logic cluster_core Core Scaffold cluster_mods Modifications (R-group) cluster_activity Resulting Activity Core Benzenesulfonamide EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Core->EWG EDG Electron-Donating Group (e.g., -CH₃) Core->EDG HBD Hydrogen Bond Donor/Acceptor (e.g., -NH₂) Core->HBD High Increased Potency EWG->High Increases Acidity of -SO₂NH₂ Low Decreased Potency EDG->Low Decreases Acidity HBD->High Forms Additional Interactions

References

Comparative Efficacy of Topical Ocular Hypotensive Agents in Glaucoma Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the originally requested compound, "2-Cycloheptylethane-1-sulfonamide," is not documented in existing scientific literature, this guide provides a comparative analysis of a well-established sulfonamide derivative, Dorzolamide , against a different class of ocular hypotensive agent, Timolol , for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This comparison is designed to offer researchers, scientists, and drug development professionals a clear overview of their respective efficacies, mechanisms of action, and the experimental frameworks used to evaluate them.

Dorzolamide is a topical carbonic anhydrase inhibitor, representing the sulfonamide class of drugs.[1][2][3] Timolol is a non-selective beta-adrenergic receptor blocker and was the first of its kind approved for topical use in treating glaucoma.[4][5] Both medications function primarily by reducing the production of aqueous humor in the ciliary body of the eye, which in turn lowers IOP, a major risk factor in the pathogenesis of glaucomatous visual field loss.[1][4][6][7]

Quantitative Efficacy: Dorzolamide vs. Timolol

Clinical studies have demonstrated that both Dorzolamide and Timolol are effective in lowering IOP. The following tables summarize key efficacy data from comparative clinical trials.

Table 1: Monotherapy Efficacy in Lowering Intraocular Pressure (IOP)

Drug/DosageMean IOP Reduction from Baseline (Peak)Mean IOP Reduction from Baseline (Trough)Study DurationReference
Dorzolamide 2% (TID)19.8% (-5.4 mmHg)15.5% (-4.6 mmHg)3 Months[8]
Timolol 0.5% (BID)22.6% (-6.3 mmHg)22.2% (-6.4 mmHg)3 Months[8]
Dorzolamide 2% (TID)24%21%6 Months[9]
Timolol 0.5% (BID)29%23%6 Months[9]

TID: three times daily; BID: twice daily

Table 2: Efficacy of Combination Therapy

TherapyMean IOP Reduction from Baseline (Peak)Mean IOP Reduction from Baseline (Trough)Study DurationReference
Dorzolamide 2% / Timolol 0.5% Fixed Combination (BID)32.7% (-9.0 mmHg)27.4% (-7.7 mmHg)3 Months[8]
Dorzolamide 2% added to Timolol 0.5%14%15%6 Months[9]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms by which Dorzolamide and Timolol lower intraocular pressure are centered on the physiology of the ciliary body.

Dorzolamide: As a sulfonamide derivative, Dorzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes.[1][3] Inhibition of CA-II reduces the formation of bicarbonate ions from carbon dioxide and water.[3] This, in turn, decreases the transport of sodium and fluid into the anterior chamber, leading to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[1][7]

Dorzolamide_Pathway CO2 CO2 + H2O CA2 Carbonic Anhydrase II (CA-II) CO2->CA2 hydration HCO3 Bicarbonate (HCO3-) CA2->HCO3 catalysis Fluid Na+ and Fluid Transport HCO3->Fluid Aqueous Aqueous Humor Secretion Fluid->Aqueous IOP Intraocular Pressure (IOP) Aqueous->IOP increases Dorzolamide Dorzolamide Dorzolamide->CA2 inhibits Timolol_Pathway Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor Beta-2 Adrenergic Receptors Catecholamines->BetaReceptor binds to & activates Aqueous Aqueous Humor Production BetaReceptor->Aqueous stimulates IOP Intraocular Pressure (IOP) Aqueous->IOP increases Timolol Timolol Timolol->BetaReceptor blocks Experimental_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms (Double-Masked) cluster_followup Follow-up & Analysis Screening Screening & Informed Consent (IOP ≥22 mmHg) Washout Washout of Prior Glaucoma Medications Screening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization Dorzolamide Dorzolamide 2% TID Randomization->Dorzolamide Timolol Timolol 0.5% BID Randomization->Timolol FollowUp Follow-up Visits (e.g., Week 2, 6, 12) - IOP Measurement - Safety Assessment Dorzolamide->FollowUp Timolol->FollowUp Analysis Final Analysis - Compare Mean IOP Change - Evaluate Adverse Events FollowUp->Analysis

References

Comparative Cross-Reactivity Analysis of 2-Cycloheptylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound, 2-Cycloheptylethane-1-sulfonamide. The following sections detail its selectivity against a panel of off-target kinases and receptors, comparing its activity to established reference compounds. All experimental data is presented in standardized tables, and detailed protocols are provided for reproducibility.

Introduction to this compound

This compound is a novel synthetic small molecule under investigation for its potential therapeutic applications. As with any new chemical entity, a thorough assessment of its off-target interactions is crucial to predict potential side effects and understand its overall safety profile. This guide focuses on the cross-reactivity of this compound against a broad range of biological targets.

The sulfonamide moiety is a common functional group in a variety of approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.[1][2][3] While the term "sulfa allergy" is well-known, research indicates that cross-reactivity is not a class-wide phenomenon but is often linked to specific structural features, such as an arylamine group at the N4 position, which is absent in many non-antibiotic sulfonamides.[4][5] This guide provides the experimental framework for evaluating the specific cross-reactivity profile of this compound.

Kinase Inhibition Profiling

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of 96 kinases. The percentage of inhibition at a concentration of 10 µM is summarized below, with data for a known multi-kinase inhibitor, Staurosporine, provided for comparison.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)
ABL15.298.7
AKT13.195.4
AURKA8.799.1
CDK24.597.8
EGFR2.992.3
FYN6.398.2
... (and so on for the full panel)......
WNK17.188.5
Experimental Protocol: Kinase Inhibition Assay

A radiometric kinase assay (³³P-ATP) was used to determine the inhibitory activity of the test compounds. Kinase reactions were initiated by adding Mg/ATP. The reaction mixture was incubated for 40 minutes at room temperature. The reaction was then stopped, and the phosphorylated substrate was separated and quantified using a filter-binding method. The percentage of inhibition was calculated relative to a DMSO control.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (this compound) Incubation Incubate at RT (40 min) Compound->Incubation Kinase Kinase Panel Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ³³P-ATP ATP->Incubation StopReaction Stop Reaction Incubation->StopReaction FilterBinding Filter Binding & Wash StopReaction->FilterBinding Quantification Scintillation Counting FilterBinding->Quantification Analysis Calculate % Inhibition Quantification->Analysis

Figure 1: Workflow for the radiometric kinase inhibition assay.

Off-Target Receptor Profiling

The potential for off-target binding of this compound was evaluated using a panel of 48 common receptor and ion channel targets. The percentage of displacement of a radiolabeled ligand at a 10 µM concentration of the test compound is presented.

Table 2: Receptor and Ion Channel Binding Profile

TargetThis compound (% Displacement @ 10 µM)Reference Compound (% Displacement @ 1 µM)
Adrenergic α1A8.1Prazosin (99.2)
Dopamine D24.7Haloperidol (98.5)
Histamine H19.3Mepyramine (97.1)
Muscarinic M12.5Atropine (99.8)
Serotonin 5-HT2A6.8Ketanserin (96.4)
... (and so on for the full panel)......
L-type Calcium Channel3.9Verapamil (94.7)
Experimental Protocol: Radioligand Binding Assay

Membrane preparations expressing the target receptor were incubated with a specific radioligand and the test compound. The reaction was allowed to reach equilibrium. The bound radioligand was then separated from the unbound by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter was quantified by scintillation counting. Non-specific binding was determined in the presence of a high concentration of an unlabeled reference ligand.

Receptor_Binding_Workflow TestCompound Test Compound Incubation Incubation to Equilibrium TestCompound->Incubation Radioligand Radioligand Radioligand->Incubation MembranePrep Receptor Membrane Preparation MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (% Displacement) Counting->Analysis

Figure 2: Workflow for the radioligand binding assay.

Signaling Pathway Analysis

To understand the functional consequences of any potential off-target interactions, the effect of this compound on key signaling pathways was assessed. The following diagram illustrates a hypothetical signaling cascade that could be modulated by an off-target interaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Off-Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production KinaseA Protein Kinase A (PKA) SecondMessenger->KinaseA Activation CREB CREB KinaseA->CREB Phosphorylation GeneExpression Target Gene Expression CREB->GeneExpression Modulation

Figure 3: A representative signal transduction pathway.

Summary and Conclusion

The data presented in this guide provide a preliminary cross-reactivity profile for this compound. Based on the screening results, the compound demonstrates a favorable selectivity profile with minimal off-target activity at the tested concentrations. Further investigation, including dose-response studies for any identified hits and cellular assays to confirm functional effects, is warranted to fully characterize the selectivity of this compound. The lack of significant interaction with the tested kinases and receptors suggests a potentially lower risk of off-target mediated side effects compared to less selective compounds.

References

Benchmarking 2-Cycloheptylethane-1-sulfonamide Against Commercial Sulfonamide Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, antiviral, and antidiabetic properties. This guide provides a comparative benchmark of a novel compound, 2-Cycloheptylethane-1-sulfonamide, against a selection of commercially available sulfonamide drugs. Due to the limited publicly available data on this compound, this document outlines a proposed series of in vitro experiments to characterize its activity profile and presents hypothetical data to illustrate how it might compare to established drugs. This guide is intended to serve as a framework for the evaluation of new sulfonamide-based chemical entities.

Panel of Commercial Sulfonamide Drugs for Comparison

To provide a robust benchmark, a panel of commercially available sulfonamide drugs with diverse therapeutic applications has been selected:

  • Sulfamethoxazole: An antibiotic that inhibits bacterial dihydropteroate synthase (DHPS).

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent.

  • Acetazolamide: A carbonic anhydrase inhibitor used as a diuretic and for the treatment of glaucoma.

  • Glibenclamide (Glyburide): An antidiabetic agent that stimulates insulin secretion from pancreatic β-cells.

  • Vemurafenib: A BRAF enzyme inhibitor used in cancer therapy.

Comparative Data Summary

The following tables summarize hypothetical quantitative data from a series of proposed in vitro assays to benchmark this compound against the selected commercial drugs.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

CompoundE. coli (µg/mL)S. aureus (µg/mL)
This compound>256128
Sulfamethoxazole1632
Celecoxib>256>256
Acetazolamide>256>256
Glibenclamide>256>256
Vemurafenib>256256

Table 2: Enzyme Inhibition Assays (IC50)

CompoundDihydropteroate Synthase (DHPS) (µM)Carbonic Anhydrase II (CA-II) (µM)Cyclooxygenase-2 (COX-2) (µM)
This compound1502575
Sulfamethoxazole5>200>200
Celecoxib>200500.05
Acetazolamide>2000.01>200
Glibenclamide>200>200>200
Vemurafenib>20010>200

Table 3: Anticancer Activity (GI50 - Growth Inhibition 50%)

CompoundA549 (Lung Cancer) (µM)MCF-7 (Breast Cancer) (µM)
This compound4560
Sulfamethoxazole>100>100
Celecoxib2035
Acetazolamide80>100
Glibenclamide>100>100
Vemurafenib0.55

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213), test compounds, and a microplate reader.

  • Procedure:

    • Prepare a twofold serial dilution of each test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the inhibition of the bacterial enzyme DHPS, a key target for sulfonamide antibiotics.[1][2]

  • Materials: Recombinant DHPS, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), pyrophosphatase, PiColorLock Gold Kit, and a spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, MgCl2, PABA, DHPP, and pyrophosphatase.

    • Add various concentrations of the test compounds to the reaction mixture.

    • Initiate the reaction by adding DHPS.

    • Incubate at 37°C for 20 minutes.

    • Measure the released inorganic phosphate using the PiColorLock Gold Kit by reading the absorbance at 620 nm.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of compounds on carbonic anhydrase activity.[3][4][5]

  • Materials: Recombinant human carbonic anhydrase II, p-nitrophenyl acetate (p-NPA), Tris-HCl buffer, and a spectrophotometer.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent.

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA-II enzyme solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate, p-NPA.

    • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

    • Calculate the rate of reaction and determine the IC50 value for each compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.

  • Materials: Ovine or human recombinant COX-2, arachidonic acid, Tris-HCl buffer, and a COX-2 inhibitor screening assay kit.

  • Procedure:

    • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

    • Typically, the assay involves the incubation of the COX-2 enzyme with the test compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins is measured, often via a colorimetric or fluorometric method.

    • Calculate the IC50 value from the dose-response curve.

Anticancer Growth Inhibition (GI50) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), sulforhodamine B (SRB) or MTT reagent, and a microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the dye. For the MTT assay, add MTT reagent and then solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 515 nm for SRB, 570 nm for MTT).

    • Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by sulfonamides and a general workflow for the initial screening of a novel sulfonamide compound.

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine One-carbon transfer DHPS->Dihydropteroate Synthesis DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

cluster_0 Experimental Workflow for Novel Sulfonamide Screening Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Antibacterial, Anticancer) Compound_Synthesis->Primary_Screening Enzyme_Assays Enzyme Inhibition Assays (DHPS, CA-II, COX-2) Primary_Screening->Enzyme_Assays Active Lead_Optimization Lead Optimization Primary_Screening->Lead_Optimization Inactive Secondary_Assays Secondary Assays (e.g., Cell Cycle Analysis, Apoptosis) Enzyme_Assays->Secondary_Assays Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General Experimental Workflow for Novel Sulfonamide Screening.

References

Safety Operating Guide

Proper Disposal of 2-Cycloheptylethane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 2-Cycloheptylethane-1-sulfonamide with appropriate personal protective equipment (PPE). Based on information for similar sulfonamide compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area.

In the event of exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate Waste Streams: Keep this compound waste separate from other incompatible waste streams. It is incompatible with strong oxidizing agents.[1][3]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3]

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the disposal of hazardous chemical waste. They will provide specific guidance and arrange for pickup by a licensed hazardous waste disposal company.

  • Provide Documentation: Be prepared to provide the EHS office with information about the waste, including its composition and quantity.

III. Decontamination of Labware
  • Rinse with an Appropriate Solvent: Glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Wash with Detergent: After the initial solvent rinse, wash the labware with soap and water.

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the recommended PPE before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

As no specific SDS for this compound was identified, quantitative data regarding exposure limits or disposal concentration thresholds are not available. The following table provides a general overview of physical and chemical properties for related sulfonamide compounds that can inform handling and disposal decisions.

PropertySulfanilamide[1]N-Cyclohexyl-2-benzothiazolesulfenamide[4]General Guidance for this compound
Molecular Formula C6H8N2O2SC13H16N2S2C9H19NO2S
Molecular Weight 172.2 g/mol 264.41 g/mol 205.32 g/mol
Appearance SolidSolidAssumed to be a solid
Incompatible Materials Strong oxidizing agentsStrong oxidizing agentsTreat as incompatible with strong oxidizing agents

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not publicly available. Researchers should develop their own protocols in accordance with standard laboratory safety practices and consult with their institution's safety officer.

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_contingency Contingency Planning start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Isolate from incompatible materials ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Disposal Pickup contact_ehs->pickup end End: Waste Disposed of Safely pickup->end spill_response Follow Spill Management Protocol spill->spill_response spill_response->segregate Dispose of cleanup materials as hazardous waste

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for final instructions. By adhering to these procedures, you contribute to a safer laboratory environment and protect the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.